Everolimus-d4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C53H83NO14 |
|---|---|
分子量 |
962.2 g/mol |
IUPAC名 |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2 |
InChIキー |
HKVAMNSJSFKALM-DWDJINHCSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C)O |
正規SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC |
製品の起源 |
United States |
Foundational & Exploratory
The Critical Role of Everolimus-d4 in the Accurate Quantification of Everolimus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Everolimus, a derivative of sirolimus, is a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Its immunosuppressive and anti-proliferative properties have led to its widespread use in preventing organ transplant rejection and in the treatment of various cancers.[1][2] Given its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of everolimus is crucial to optimize dosing, maximize efficacy, and minimize toxicity.[1][2][3][4] Among the analytical techniques employed for TDM, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior sensitivity and specificity compared to immunoassays.[3] Central to the robustness and accuracy of LC-MS/MS-based quantification of everolimus is the use of a stable isotope-labeled internal standard (SIL-IS), with everolimus-d4 being a prominent choice. This technical guide provides an in-depth exploration of the role of this compound in the quantification of everolimus, detailing experimental protocols and presenting key quantitative data.
The Rationale for Using this compound as an Internal Standard
This compound is a deuterated analog of everolimus, meaning that four hydrogen atoms in the everolimus molecule have been replaced with deuterium atoms. This subtle structural modification results in a molecule that is chemically and physically almost identical to everolimus but has a different molecular weight. This key difference allows it to be distinguished from the unlabeled everolimus by a mass spectrometer.
The primary role of this compound is to serve as an internal standard in LC-MS/MS assays. An ideal internal standard should behave identically to the analyte of interest during sample preparation, chromatography, and ionization. By adding a known amount of this compound to each sample at the beginning of the analytical process, it co-elutes with everolimus and experiences similar variations in sample extraction, potential matrix effects (ion suppression or enhancement), and instrument response.[5] Consequently, any analytical variability that affects everolimus will also affect this compound to the same extent. The ratio of the analytical signal of everolimus to that of this compound is then used for quantification. This ratiometric approach effectively cancels out most sources of error, leading to significantly improved precision and accuracy in the final concentration measurement. The European Medicines Agency (EMA) guidelines recommend the use of stable isotope-labeled internal standards when available.[2]
Quantitative Data for Everolimus Quantification using this compound
The following tables summarize key quantitative parameters from various LC-MS/MS methods that utilize this compound for the quantification of everolimus in whole blood.
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference(s) |
| Everolimus | 975.6 | 908.7 (quantifier), 926.9 (qualifier) | [6] |
| 975.62 | 908.50, 890.50 | [7] | |
| 975.6 | 908.5 | [8] | |
| This compound | 979.6 | 912.5 | [8] |
Table 1: Mass Spectrometric Transitions for Everolimus and this compound. This table presents the precursor and product ion mass-to-charge ratios (m/z) commonly used for the detection and quantification of everolimus and its deuterated internal standard, this compound, in tandem mass spectrometry.
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference(s) |
| 1.27 - 64.80 | 1.27 | [9] |
| 1 - 41 | 1 | [10] |
| 0.10 - 100 | 0.10 | [8] |
| 2.0 - 150 | 2.0 | [7] |
| 0.5 - 40.8 | 0.5 | [11] |
Table 2: Linearity and Sensitivity of LC-MS/MS Methods for Everolimus Quantification. This table summarizes the reported linear dynamic ranges and lower limits of quantification for various validated LC-MS/MS assays utilizing this compound as an internal standard.
Experimental Protocols
The following sections provide a detailed overview of a typical experimental workflow for the quantification of everolimus in whole blood using this compound as an internal standard.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting everolimus from whole blood is protein precipitation.
-
Aliquoting: Transfer a small volume of whole blood sample (e.g., 20 µL or 100 µL) into a microcentrifuge tube.[8][10]
-
Addition of Internal Standard and Precipitating Agent: Add a precipitating solution containing a known concentration of this compound. A common precipitating reagent is a mixture of zinc sulfate and an organic solvent like methanol or acetonitrile.[5][8][10] For example, 100 µL of whole blood can be mixed with 200 µL of a precipitating reagent composed of a 1:4 ratio of 0.4 M zinc sulfate to methanol, containing the this compound internal standard.[8]
-
Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and complete protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm or 13,000 rpm) for 4-10 minutes to pellet the precipitated proteins.[5][8]
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains everolimus and this compound, to an autosampler vial for LC-MS/MS analysis.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The extracted sample is then injected into an LC-MS/MS system for separation and detection.
| Parameter | Typical Conditions | Reference(s) |
| LC System | Agilent 1260 Infinity LC system or equivalent | [8] |
| Column | Waters Symmetry C18, Kinetex® Polar C18, or equivalent | [9][10] |
| Mobile Phase A | 2 mM ammonium acetate with 0.1% formic acid in water | [10] |
| Mobile Phase B | Methanol or Acetonitrile | [9][10] |
| Flow Rate | 0.4 - 0.7 mL/min | [9] |
| Column Temperature | 50 - 60 °C | [9] |
| Injection Volume | 5 - 20 µL | [10] |
| MS System | Agilent 6460/6470 Triple Quadrupole or equivalent | [8] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [12] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [8] |
Table 3: Typical LC-MS/MS Parameters for Everolimus Quantification. This table outlines the general chromatographic and mass spectrometric conditions employed for the analysis of everolimus using this compound as an internal standard.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for everolimus quantification and the mTOR signaling pathway, which is the target of everolimus.
Caption: Experimental workflow for everolimus quantification.
Caption: Simplified mTOR signaling pathway and the inhibitory action of Everolimus.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is fundamental to the development of robust, accurate, and precise LC-MS/MS methods for the therapeutic drug monitoring of everolimus. Its chemical similarity to everolimus ensures that it effectively compensates for analytical variability throughout the experimental process, from sample preparation to detection. The detailed protocols and quantitative data presented in this guide underscore the critical role of this compound in enabling reliable quantification, which is essential for optimizing patient outcomes in both transplantation and oncology settings. The continued application of such rigorous analytical methodologies will undoubtedly contribute to the safer and more effective use of everolimus in clinical practice.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. rapamycin.news [rapamycin.news]
- 4. Therapeutic Drug Monitoring of Everolimus: A Consensus Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msacl.org [msacl.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.eur.nl [pure.eur.nl]
Commercial Suppliers of High-Purity Everolimus-d4: A Technical Guide
For researchers, scientists, and drug development professionals requiring high-purity Everolimus-d4 for their studies, a number of commercial suppliers are available. This guide provides an in-depth overview of these suppliers, along with technical information regarding the synthesis, purification, and analysis of this deuterated analog of Everolimus.
Commercial Supplier Overview
The following table summarizes the key quantitative data from various commercial suppliers of high-purity this compound. It is important to note that purity and isotopic enrichment can vary between batches, and it is recommended to consult the supplier's certificate of analysis (CoA) for specific lot information.
| Supplier | Reported Purity | Isotopic Enrichment | Available Formats |
| MedChemExpress | 97.88% (LCMS) | 98.0% | Solid |
| Cayman Chemical | ≥99% deuterated forms (d1-d4); ≤1% d0 | Not explicitly stated | Solid |
| Santa Cruz Biotechnology | Information available on CoA | Information available on CoA | Solid |
| Toronto Research Chemicals (TRC) | 95% | Not explicitly stated | Solid |
| Cambridge Isotope Laboratories, Inc. | 98% | 98% | Neat |
Experimental Protocols
While specific, proprietary synthesis and purification protocols for commercially available high-purity this compound are not publicly disclosed, the following sections outline generalized yet detailed methodologies based on established chemical principles and published literature for similar compounds.
Synthesis of this compound
The synthesis of this compound typically starts from Rapamycin. A common strategy involves the selective O-alkylation of the C40 hydroxyl group of Rapamycin with a deuterated hydroxyethylating agent.
Materials:
-
Rapamycin
-
Deuterated 2-(tert-butyldimethylsilyloxy)ethyl triflate (d4-TBDMSO-EG-OTf)
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Hydrofluoric acid (HF) in pyridine or Tetrabutylammonium fluoride (TBAF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Protection of Rapamycin: While not always necessary, selective protection of other hydroxyl groups may be performed to improve the regioselectivity of the subsequent alkylation.
-
O-Alkylation: Dissolve Rapamycin in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). Add 2,6-lutidine as a non-nucleophilic base. Cool the reaction mixture to 0°C. Add a solution of d4-TBDMSO-EG-OTf in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
-
Deprotection: Dissolve the purified, silyl-protected this compound in a suitable solvent (e.g., acetonitrile). Add a deprotecting agent such as HF in pyridine or TBAF. Stir the reaction at room temperature until complete conversion is observed by thin-layer chromatography (TLC) or LC-MS.
-
Final Purification: Quench the reaction and perform an aqueous work-up. Purify the crude this compound by preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Purification by High-Performance Liquid Chromatography (HPLC)
Preparative reversed-phase HPLC is a standard method for the final purification of this compound to remove any unreacted starting materials, byproducts, and isomers.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: Start with 60% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 20 mL/min.
-
Detection: UV at 278 nm.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the dissolved crude product onto the column.
-
Run the gradient program to separate this compound from impurities.
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is often used) to obtain the final high-purity this compound.
Analytical Methods for Quality Control
To ensure the high purity and identity of this compound, a combination of analytical techniques is employed.
1. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to determine the purity of the compound and confirm its molecular weight.
Instrumentation and Conditions:
-
LC System: Analytical HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
MS Detector: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Analysis: Monitor for the [M+Na]+ or [M+NH4]+ adducts of this compound (expected m/z around 985.6 or 979.6, respectively).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to assess the position and extent of deuterium incorporation.
Procedure:
-
Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the protons on the hydroxyethyl group confirms successful deuteration.
-
The overall spectrum should be consistent with the structure of Everolimus, with characteristic shifts for the macrolide core.
Mandatory Visualizations
Everolimus Signaling Pathway
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt signaling pathway that regulates cell growth, proliferation, and survival.
Caption: The mTOR signaling pathway and the inhibitory action of Everolimus.
Experimental Workflow for Quality Control of this compound
The following diagram illustrates a typical workflow for the quality control of high-purity this compound.
Caption: A typical workflow for the purification and quality control of high-purity this compound.
Technical Guide: Physicochemical Properties of Everolimus-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Everolimus-d4, a deuterated analog of the immunosuppressant and anticancer agent Everolimus. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development, quality control, and analytical sciences.
Core Physical and Chemical Properties
This compound is a synthetic derivative of Rapamycin, characterized by the introduction of four deuterium atoms in the hydroxyethyl group at position 40. This isotopic labeling makes it an ideal internal standard for the quantification of Everolimus in biological matrices by mass spectrometry.
Table 1: Summary of Quantitative Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅₃H₇₉D₄NO₁₄ | [1] |
| Molecular Weight | 962.27 g/mol | [1] |
| CAS Number | 1338452-54-2 | [1] |
| Appearance | White to off-white solid | [][3] |
| Melting Point | 90-115 °C (for non-deuterated Everolimus) | [4] |
| Boiling Point | 998.7 ± 75.0 °C (Predicted for non-deuterated Everolimus) | [][5] |
| Solubility | Soluble in Chloroform, Methanol, Ethanol, DMSO, and DMF. Very poorly soluble in water (estimated 1-10 µM). In a 1:4 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.1 mg/mL. | [4][6][7][8] |
| Stability | Stable for at least 2 years when stored at -20°C. Light-sensitive. | [3] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rate of 10-20 °C/minute until it is approximately 20 °C below the expected melting point of the non-deuterated form (90-115 °C)[4].
-
The heating rate is then reduced to 1-2 °C/minute.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the solid is completely liquefied (clear point) are recorded to define the melting range.
-
Solubility Determination
Objective: To quantitatively determine the solubility of this compound in various solvents.
Methodology (Shake-Flask Method):
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol, DMSO) in a sealed flask.
-
Equilibration: The flasks are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation:
-
The suspension is allowed to settle.
-
An aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
-
-
Quantification: The concentration of this compound in the filtered solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
-
Calculation: The solubility is expressed as mg/mL or mol/L. For aqueous solubility, this procedure should be repeated at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the pH-solubility profile.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Objective: To assess the purity of this compound and to quantify its concentration in solutions.
Methodology (Reversed-Phase HPLC):
-
Chromatographic System: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used[9].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 35:65 v/v)[9]. The mobile phase should be filtered and degassed.
-
Flow Rate: Typically 1.0 mL/min[10].
-
Detection: UV detection at a wavelength of 235 nm or 268 nm[9][10].
-
Injection Volume: 10-20 µL.
-
Procedure:
-
A standard solution of this compound of known concentration is prepared in the mobile phase.
-
The sample solution is injected into the HPLC system.
-
The retention time and peak area of this compound are recorded.
-
Purity is assessed by calculating the percentage of the main peak area relative to the total area of all peaks.
-
Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from a series of standard solutions of known concentrations.
-
Mass Spectrometry (MS) for Structural Confirmation and Quantification
Objective: To confirm the molecular weight and structure of this compound and for its sensitive quantification.
Methodology (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used[11].
-
Mass Analyzer: A triple quadrupole or ion trap mass spectrometer.
-
MS/MS Analysis:
-
The precursor ion corresponding to the [M+NH₄]⁺ or [M+Na]⁺ adduct of this compound is selected in the first quadrupole.
-
The precursor ion is fragmented in the collision cell (second quadrupole).
-
Specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification[12][13].
-
-
Procedure:
-
A solution of this compound is infused into the mass spectrometer, or separated by LC prior to introduction.
-
Full scan mass spectra are acquired to confirm the molecular weight.
-
MS/MS spectra are acquired to characterize the fragmentation pattern, which can be compared to the non-deuterated standard to confirm the location of the deuterium labels[11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To provide detailed structural information and confirm the identity and isotopic purity of this compound.
Methodology (¹H and ¹³C NMR):
-
Solvent: A deuterated solvent in which this compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
A dilute solution of this compound is prepared in the chosen deuterated solvent.
-
¹H and ¹³C NMR spectra are acquired.
-
The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum are analyzed to confirm the overall structure. The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms the isotopic labeling.
-
The ¹³C NMR spectrum is used to confirm the carbon skeleton of the molecule.
-
Mandatory Visualizations
mTOR Signaling Pathway
Everolimus exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway. This pathway regulates cell growth, proliferation, survival, and angiogenesis[14][15][16].
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a pharmaceutical reference standard like this compound[17][18][19][20][21].
Caption: Workflow for the physicochemical characterization of this compound.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 3. Everolimus - CAS-Number 159351-69-6 - Order from Chemodex [chemodex.com]
- 4. usbio.net [usbio.net]
- 5. Everolimus CAS#: 159351-69-6 [m.chemicalbook.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 10. Method development and validation of everolimus by using rp-hplc [wisdomlib.org]
- 11. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive, high throughput HPLC-MS/MS method with on-line sample clean-up for everolimus measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sirolimus and Everolimus Pathway: Reviewing Candidate Genes Influencing Their Intracellular Effects [mdpi.com]
- 17. Reference Standard Qualification & Characterization | Element [element.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. who.int [who.int]
- 20. iagim.org [iagim.org]
- 21. pharmtech.com [pharmtech.com]
Everolimus-d4 certificate of analysis interpretation
An In-depth Technical Guide to the Interpretation of an Everolimus-d4 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for this compound, a deuterated internal standard crucial for the accurate quantification of the immunosuppressant and anti-cancer drug Everolimus. Understanding the data presented in a CoA is paramount for ensuring the quality and reliability of experimental results in research and clinical settings.
Quantitative Data Summary
The quantitative data from a typical this compound Certificate of Analysis is summarized below. These parameters are critical for assessing the identity, purity, and suitability of the material for its intended use.
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Molecular Formula | C₅₃H₇₉D₄NO₁₄ | Conforms | Mass Spectrometry |
| Molecular Weight | 962.25 g/mol | Conforms | Mass Spectrometry |
| Purity (LCMS) | ≥95.00% | 97.88% | Liquid Chromatography-Mass Spectrometry |
| Isotopic Enrichment | ≥98.0% | 98.0% | Mass Spectrometry |
| ¹H NMR Spectrum | Consistent with structure | Conforms | Nuclear Magnetic Resonance Spectroscopy |
Data presented is representative and may vary between different batches and suppliers.[1]
Experimental Protocols
The analytical methods employed to generate the data on a CoA are based on well-established principles of analytical chemistry. Below are detailed methodologies for the key experiments cited.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
LC-MS is a powerful analytical technique that separates components of a mixture and provides mass-to-charge ratio information for each component, enabling both quantification and identification.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically acetonitrile or methanol.
-
Chromatographic Separation:
-
Instrument: A High-Performance Liquid Chromatography (HPLC) system, such as an Agilent 1260 LC system, is used.[2]
-
Column: A C18 reversed-phase column (e.g., Waters Symmetry C18) is commonly employed for the separation of Everolimus and its analogues.[3]
-
Mobile Phase: A gradient of mobile phases is typically used. For example, a mixture of methanol and acetonitrile (30:70) or a buffer (like ammonium formate) and acetonitrile (40:60) can be used.[4][5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Injection Volume: A small volume, such as 10 µL, of the sample solution is injected into the system.[4]
-
-
Mass Spectrometric Detection:
-
Instrument: A triple quadrupole mass spectrometer (e.g., Agilent 6460 or Waters Acquity TQD) is often used for its high sensitivity and specificity.[2][3]
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for this type of molecule.
-
Detection Mode: The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of this compound.
-
-
Data Analysis: The purity is determined by calculating the area of the main peak corresponding to this compound as a percentage of the total area of all detected peaks in the chromatogram.
Mass Spectrometry for Isotopic Enrichment
Mass spectrometry is used to determine the isotopic purity of the deuterated compound, ensuring that it is sufficiently labeled for use as an internal standard.
Methodology:
-
Sample Infusion: A solution of this compound is directly infused into the mass spectrometer.
-
Mass Analysis: The mass spectrometer is operated in full scan mode to detect the molecular ions of this compound and any residual unlabeled Everolimus (d₀).
-
Data Analysis: The isotopic enrichment is calculated by comparing the intensity of the ion peak corresponding to this compound to the sum of intensities of all isotopic forms (d₀ to d₄). A high percentage (typically ≥98%) indicates a high-quality internal standard.[6]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity of the compound.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹H NMR spectrum is acquired.
-
Data Analysis: The resulting spectrum, which shows a series of peaks, is analyzed. The chemical shifts, integration (area under the peaks), and splitting patterns of the peaks are compared to a reference spectrum of Everolimus. The absence of signals at the positions where deuterium has been incorporated confirms the successful labeling. The overall pattern must be consistent with the known structure of Everolimus.
Visualization of Key Concepts
Visual diagrams are essential for understanding complex biological pathways and experimental workflows.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Everolimus.[7][8][9]
Caption: A typical analytical workflow for generating a Certificate of Analysis.
Caption: Logical flow for the interpretation of this compound CoA data.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. agilent.com [agilent.com]
- 3. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpir.com [ijpir.com]
- 5. Method development and validation of everolimus by using rp-hplc [wisdomlib.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
Everolimus-d4: A Comprehensive Technical Guide to Safety and Handling for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling guidelines for Everolimus-d4, a deuterated analog of the potent mTOR inhibitor Everolimus. This document is intended to equip laboratory personnel with the critical information necessary for the safe handling, storage, and disposal of this compound, alongside detailed experimental protocols relevant to its application in research settings.
Compound Identification and Properties
This compound is a synthetic, deuterated form of Everolimus, primarily utilized as an internal standard for the precise quantification of Everolimus in biological samples by mass spectrometry.[1] Its physicochemical properties are summarized below.
| Property | Value |
| Chemical Name | 40-O-(2-hydroxyethyl-d4)-rapamycin |
| CAS Number | 1338452-54-2 |
| Molecular Formula | C₅₃H₇₉D₄NO₁₄ |
| Molecular Weight | 962.3 g/mol |
| Appearance | Solid |
| Solubility | Soluble in Chloroform and Methanol |
| Storage Temperature | 2-8°C or in freezer (-20°C) |
| Stability | ≥ 4 years when stored properly |
Hazard Identification and Safety Precautions
Everolimus and its deuterated analog are potent immunosuppressive and antineoplastic agents.[2] Chronic exposure can affect rapidly dividing cells and may pose risks to the immune system.[2] It is classified as a hazardous drug and requires careful handling to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Item | Specification |
| Gloves | Double gloving with latex or nitrile gloves is required.[2] |
| Eye Protection | Safety glasses or goggles are mandatory.[2] |
| Lab Coat | A dedicated lab coat or scrubs should be worn.[2] |
| Respiratory Protection | An N100 respirator is recommended if engineering controls are not available or when handling the powder form.[2] |
| Footwear | Closed-toe shoes must be worn in the laboratory.[2] |
Engineering Controls
To minimize inhalation exposure, this compound powder should be handled in a chemical fume hood.[2] Solutions of this compound can be handled in a chemical fume hood or a Class II, B2 Biosafety Cabinet, especially if aerosolization is possible.[2]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Oral | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |
| Dermal (Skin) | Wash the affected area with soap and water for at least 15 minutes.[2] |
| Inhalation | Move to an area with fresh air. Seek medical attention.[2] |
| Eye Contact | Rinse eyes for at least 15 minutes with water. Seek medical attention.[2] |
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Condition | Guideline |
| Temperature | Store at 2-8°C for short-term and -20°C for long-term storage.[3] |
| Light and Moisture | Protect from light and moisture. |
| Stability in Blood Samples | Stable in whole blood at -20°C for up to 90 days.[4] |
Spill and Disposal Procedures
All materials contaminated with this compound must be treated as hazardous waste.
Spill Cleanup
In case of a spill, wear appropriate PPE, contain the spill, and clean the area. The collected waste and cleaning materials must be disposed of as hazardous waste.
Waste Disposal
Empty containers and unused this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2] Contaminated lab coats and other disposable materials should also be discarded as hazardous waste.[2]
Caption: Workflow for handling spills of this compound.
Experimental Protocols
Quantification of Everolimus in Whole Blood using LC-MS/MS with this compound as an Internal Standard
This protocol describes a common application of this compound.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood sample, add 200 µL of a precipitating reagent (e.g., 0.4 M zinc sulfate in methanol) containing a known concentration of this compound internal standard.[5]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the sample at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a suitable C18 column for chromatographic separation. The mobile phase typically consists of a gradient of ammonium acetate and/or formic acid in water and an organic solvent like methanol or acetonitrile.[3][6]
-
Mass Spectrometry (MS/MS): Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Everolimus and this compound.[5]
Caption: General workflow for Everolimus quantification using LC-MS/MS.
In Vitro Cell Proliferation Assay
This protocol assesses the anti-proliferative effects of Everolimus.
1. Cell Culture and Seeding:
-
Culture cancer cell lines (e.g., triple-negative breast cancer cell lines) in appropriate media supplemented with fetal bovine serum.[7]
-
Seed the cells into 96-well plates at a density of 2,000-3,000 cells per well and incubate overnight.[7]
2. Drug Treatment:
-
Prepare a series of dilutions of Everolimus in the culture medium.
-
Treat the cells with varying concentrations of Everolimus (e.g., 0.1 to 500 nM) for a specified duration (e.g., 96 hours).[7]
3. Assessment of Cell Viability:
-
Use a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) to determine the number of viable cells.[7]
-
Measure the absorbance at the appropriate wavelength to quantify cell proliferation.
-
Calculate the IC₅₀ value, which is the concentration of Everolimus that inhibits cell growth by 50%.
Mechanism of Action: mTOR Signaling Pathway
Everolimus exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt signaling pathway that regulates cell growth, proliferation, and survival.[8][9] Everolimus first forms a complex with the intracellular protein FKBP12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1).[8] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest.[9]
Caption: Inhibition of the mTORC1 pathway by Everolimus.
This guide is intended for informational purposes for research professionals and does not replace a formal risk assessment. Always consult your institution's safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
- 1. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicalpub.com [clinicalpub.com]
- 9. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
The Application of Everolimus-d4 in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of Everolimus-d4 in preclinical research. Everolimus, a derivative of rapamycin, is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is extensively studied for its immunosuppressive and anti-cancer properties. In the context of preclinical research, the accurate quantification of everolimus in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This is where this compound, a deuterated stable isotope of everolimus, plays a critical role.
The Role of this compound as an Internal Standard
In bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of a target analyte. The ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the detector. This compound serves as an excellent internal standard for everolimus for several key reasons:
-
Similar Chemical and Physical Properties: As a deuterated analog, this compound has nearly identical chromatographic retention time, ionization efficiency, and extraction recovery to everolimus. This ensures that any sample loss during preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent, leading to a more accurate and precise measurement.
-
Mass Spectrometric Distinction: The deuterium atoms in this compound increase its mass-to-charge ratio (m/z) by four units compared to everolimus. This mass difference allows the mass spectrometer to differentiate between the two compounds, enabling accurate quantification of everolimus based on the ratio of its peak area to that of the known concentration of this compound.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS/MS assays due to its ability to compensate for matrix effects and variations in sample processing, thereby ensuring the reliability and robustness of the analytical method.
Experimental Protocols for Everolimus Quantification using LC-MS/MS
The following sections detail the common methodologies for the quantification of everolimus in biological samples, primarily whole blood, using this compound as an internal standard.
Sample Preparation
A critical step in the bioanalysis of everolimus is its extraction from the complex matrix of whole blood. Protein precipitation is a widely used method for this purpose.
Experimental Workflow for Sample Preparation
Caption: A typical workflow for the extraction of everolimus from whole blood using protein precipitation.
A common protocol involves the following steps:
-
To a 50 µL aliquot of whole blood, add the internal standard solution (this compound in a solvent like methanol or acetonitrile).
-
Add a protein precipitating agent, such as acetonitrile, methanol, or a mixture containing zinc sulfate.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The extracted sample is then analyzed by LC-MS/MS. The liquid chromatography step separates everolimus and this compound from other components in the extract, while the tandem mass spectrometry provides sensitive and selective detection.
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., Waters Symmetry C18, Agilent Zorbax) |
| Mobile Phase | A gradient of an aqueous phase (e.g., ammonium formate or acetate in water with formic acid) and an organic phase (e.g., methanol or acetonitrile). |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |
| Mass Transitions | Everolimus: Typically monitors the transition of the ammonium adduct ion (e.g., m/z 975.6) to a specific product ion (e.g., m/z 908.7). This compound: Monitors the corresponding mass-shifted transition. |
| Detection | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
Table 1: Typical LC-MS/MS Parameters for Everolimus Quantification.
Method Validation Parameters
A robust and reliable bioanalytical method is essential for preclinical research. The following table summarizes typical validation parameters for LC-MS/MS methods for everolimus quantification using this compound as an internal standard.
| Parameter | Typical Performance |
| Linearity (Calibration Range) | 0.5 - 100 ng/mL in whole blood. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL. |
| Accuracy | Within ±15% of the nominal concentration (within ±20% at the LLOQ). |
| Precision (CV%) | Less than 15% (less than 20% at the LLOQ). |
| Recovery | Consistent and reproducible for both everolimus and this compound. |
| Matrix Effect | Minimized or compensated for by the use of the stable isotope-labeled internal standard. |
| Stability | Demonstrated under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage). |
Table 2: Typical Method Validation Parameters for Everolimus Bioanalysis.
Applications in Preclinical Research
The accurate quantification of everolimus is crucial for a variety of preclinical studies.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. In preclinical animal models, typically rodents, blood samples are collected at various time points after everolimus administration. The concentration of everolimus in these samples is then determined using an LC-MS/MS method with this compound as the internal standard. This data is used to calculate key PK parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, which represents the total drug exposure.
-
t1/2: Half-life of the drug.
-
Clearance: The rate at which the drug is removed from the body.
-
Volume of distribution: The extent of drug distribution in the body tissues.
These parameters are vital for determining appropriate dosing regimens for subsequent efficacy and toxicity studies.
Efficacy Studies in Disease Models
Everolimus is extensively studied in various preclinical models of cancer, including breast cancer, renal cell carcinoma, and neuroendocrine tumors. In these studies, animal models bearing tumors are treated with everolimus, and the anti-tumor efficacy is evaluated by measuring tumor growth inhibition. The quantification of everolimus levels in plasma and tumor tissue is often performed to establish a relationship between drug exposure and the observed therapeutic effect (pharmacokinetic/pharmacodynamic or PK/PD modeling). This helps in understanding the drug concentrations required at the target site to achieve the desired anti-tumor activity.
Toxicology Studies
Toxicology studies in animals are conducted to assess the safety profile of a drug candidate. By measuring everolimus concentrations in blood and various tissues, researchers can correlate drug exposure with any observed toxicities. This information is critical for determining the therapeutic window of the drug and for predicting potential adverse effects in humans.
The mTOR Signaling Pathway: The Target of Everolimus
Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. The pathway is often dysregulated in cancer.
The mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of everolimus on mTORC1.
The pathway is initiated by growth factors that activate PI3K and subsequently Akt. Akt then activates mTOR Complex 1 (mTORC1), which in turn phosphorylates its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of these proteins leads to an increase in protein synthesis, cell growth, and proliferation. Everolimus, by inhibiting mTORC1, blocks these downstream events, thereby exerting its anti-proliferative effects.
Conclusion
This compound is an indispensable tool in the preclinical development of everolimus. Its primary and most critical application is as a stable isotope-labeled internal standard for the accurate and precise quantification of everolimus in biological matrices by LC-MS/MS. The use of this compound ensures the generation of high-quality data in pharmacokinetic, efficacy, and toxicology studies, which is fundamental for the successful translation of preclinical findings to the clinical setting. This technical guide has provided an overview of the key methodologies and applications of this compound, highlighting its central role in advancing our understanding of the therapeutic potential of everolimus.
Methodological & Application
Application Note: Quantitative Analysis of Everolimus in Human Whole Blood by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of everolimus in human whole blood. The method utilizes everolimus-d4 as the internal standard (IS) for accurate quantification. Sample preparation involves a straightforward protein precipitation technique, ensuring high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring (TDM) of everolimus, a critical practice for patients undergoing immunosuppressive therapy.
Introduction
Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant in organ transplantation to prevent rejection and in oncology for the treatment of certain cancers.[1][2][3][4] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, routine therapeutic drug monitoring is essential to optimize dosage, ensuring efficacy while minimizing toxicity.[4][5] LC-MS/MS has become the gold standard for the quantification of everolimus in whole blood due to its high sensitivity, specificity, and accuracy.[6] This application note provides a detailed protocol for the determination of everolimus concentrations in whole blood using this compound as an internal standard.
Mechanism of Action: mTOR Signaling Pathway
Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[1][2] Everolimus first binds to the intracellular protein FKBP12.[1] This everolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[1][2] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest.[7][8]
Experimental Protocols
Materials and Reagents
-
Everolimus certified reference standard
-
This compound certified reference standard
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Formic acid
-
Zinc sulfate
-
Human whole blood (drug-free)
Sample Preparation: Protein Precipitation
Whole blood samples require pretreatment to remove proteins that can interfere with the analysis and damage the LC-MS/MS system.[9][10] Protein precipitation is a rapid and effective method for this purpose.[9]
-
To 100 µL of whole blood sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 200 µL of a precipitating reagent. The precipitating reagent consists of a 1:4 ratio of 0.4 M zinc sulfate to methanol, containing the internal standard (this compound).[11]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[11]
-
Centrifuge the tubes at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[11]
An alternative and commonly used sample preparation technique is liquid-liquid extraction (LLE).[12][13] LLE can also provide clean extracts and high recovery.[12][13]
References
- 1. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 2. clinicalpub.com [clinicalpub.com]
- 3. nbinno.com [nbinno.com]
- 4. msacl.org [msacl.org]
- 5. mdpi.com [mdpi.com]
- 6. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol: Sample Preparation for Everolimus Quantification in Whole Blood using Everolimus-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Everolimus is an mTOR inhibitor widely used as an immunosuppressant in organ transplantation and for the treatment of certain cancers. Due to its narrow therapeutic index and significant pharmacokinetic variability, therapeutic drug monitoring (TDM) of everolimus in whole blood is crucial for optimizing dosage and minimizing toxicity.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying everolimus due to its high sensitivity and specificity.[1]
The use of a stable isotope-labeled internal standard, such as Everolimus-d4, is essential for accurate and precise quantification.[4] this compound has nearly identical physicochemical properties to everolimus, ensuring that it behaves similarly during sample preparation and ionization, thereby compensating for variations in extraction efficiency and matrix effects.[4][5] This application note provides detailed protocols for the preparation of whole blood samples for the analysis of everolimus using this compound as an internal standard. Three common extraction techniques are described: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Materials and Reagents
-
Everolimus certified reference standard
-
This compound certified reference standard
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade diethyl ether
-
LC-MS/MS grade ethyl acetate
-
Zinc sulfate heptahydrate
-
Ammonium bicarbonate
-
Ammonium acetate
-
Formic acid
-
Boric acid/potassium chloride/sodium hydroxide buffer (pH 10.0)
-
Deionized water
-
Whole blood (EDTA)
-
Calibrators and Quality Control (QC) samples
-
Microcentrifuge tubes
-
96-well collection plates
-
Solid-phase extraction (SPE) cartridges or plates (e.g., 96-well HLB µElution plate)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Everolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve the everolimus reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.
-
Working Solutions: Prepare serial dilutions of the everolimus stock solution in methanol or a suitable solvent to create calibration standards and quality control samples at desired concentrations. The internal standard working solution is typically prepared by diluting the stock solution in the protein precipitation or extraction solvent.
Sample Preparation Method 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis.
-
To 100 µL of whole blood sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 50 µL of the this compound internal standard solution.
-
Add 200 µL of 0.1 M zinc sulfate heptahydrate solution and vortex vigorously for 15 seconds to lyse the red blood cells.[6]
-
Add 500 µL of acetonitrile (or methanol) to precipitate the proteins.[6]
-
Vortex the mixture for 1 minute at high speed.[7]
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Sample Preparation Method 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, reducing matrix effects.
-
To 100 µL of whole blood sample in a glass tube, add 50 µL of the this compound internal standard.
-
Add 100 µL of a basic buffer, such as boric acid/potassium chloride/sodium hydroxide at pH 10.0, and vortex for 1 minute.[8]
-
Add 2.5 mL of an extraction solvent mixture, such as diethyl ether:ethyl acetate (30:70, v/v).[8][9]
-
Mix on a rotary mixer for 10 minutes.[8]
-
Centrifuge at approximately 3200 × g for 5 minutes to separate the aqueous and organic layers.[8]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[8]
Sample Preparation Method 3: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for producing very clean extracts, which can improve assay sensitivity and robustness.
-
Pretreat the whole blood sample by protein precipitation as described in the PPT method (steps 1-4).
-
Condition the SPE plate wells with methanol followed by deionized water.
-
Load the supernatant from the pretreated sample onto the SPE plate.
-
Wash the wells with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the everolimus and this compound with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute it in the mobile phase for LC-MS/MS analysis.
Data Presentation
The following table summarizes typical quantitative data for everolimus analysis in whole blood using LC-MS/MS with this compound as an internal standard.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference(s) |
| Linearity Range (ng/mL) | 1.0 - 50.0 | 0.1 - 50.0 | 0.1 - 50.0 | [8][9][10][11] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 0.1 | 0.1 | [4][10][11] |
| Extraction Recovery (%) | 72 - 117 | 90.9 - 94.8 | ≥ 65.2 | [8][9][10][11] |
| Matrix Effect (%) | Not significant | Minimal to none | Almost no matrix effects | [8][9][10] |
| Intra-day Precision (%CV) | < 15 | < 10 | ≤ 11.92 | [5][10][11] |
| Inter-day Precision (%CV) | < 15 | < 8 | ≤ 8.25 | [5][10][11] |
| Accuracy (%) | Within ±15 | 91 - 110 | -7.53 to 5.05 | [5][10] |
Visualization
The following diagram illustrates the general workflow for the sample preparation of everolimus from whole blood.
Caption: General workflow for everolimus sample preparation from whole blood.
The following diagram illustrates the signaling pathway inhibited by everolimus.
Caption: Simplified mTOR signaling pathway and the inhibitory action of everolimus.
References
- 1. rapamycin.news [rapamycin.news]
- 2. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunosuppressant Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 7. msacl.org [msacl.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 11. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Everolimus using Everolimus-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Everolimus is a potent immunosuppressant and anti-cancer agent that inhibits the mammalian target of rapamycin (mTOR) signaling pathway. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of everolimus is crucial to optimize efficacy while minimizing toxicity.[1][2][3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for TDM due to its high specificity and sensitivity.[6][7][8][9] The use of a stable isotope-labeled internal standard, such as Everolimus-d4, is highly recommended to ensure accurate quantification by compensating for matrix effects and variations in sample processing and instrument response.[10][11][12][13]
These application notes provide a detailed protocol for the quantification of everolimus in whole blood using this compound as an internal standard by LC-MS/MS.
Signaling Pathway of Everolimus
Everolimus exerts its effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.
Caption: Simplified mTOR signaling pathway and the inhibitory action of Everolimus.
Experimental Workflow
The following diagram outlines the major steps involved in the therapeutic drug monitoring of everolimus using LC-MS/MS with this compound as an internal standard.
Caption: General experimental workflow for Everolimus TDM.
Detailed Experimental Protocols
Materials and Reagents
-
Everolimus certified reference standard
-
This compound internal standard solution (e.g., from Cerilliant, MilliporeSigma)[1]
-
LC-MS/MS grade methanol, acetonitrile, water, formic acid, and ammonium acetate[12][14]
-
Whole blood calibrators and quality control (QC) samples (e.g., from RECIPE Chemicals + Instruments GmbH or Bio-Rad)[1][12]
-
Drug-free whole blood
Sample Preparation: Protein Precipitation
Protein precipitation is a common, simple, and effective method for extracting everolimus from whole blood samples.[1][12]
-
Sample Thawing: If frozen, thaw whole blood samples, calibrators, and QCs completely at room temperature and vortex gently to ensure homogeneity.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the whole blood sample, calibrator, or QC.
-
Internal Standard Spiking and Precipitation: Add 200-500 µL of a precipitating reagent containing the this compound internal standard. A common precipitating reagent is a 1:4 (v/v) mixture of 0.1M zinc sulfate and acetonitrile/methanol containing this compound at a specific concentration.[1][12]
-
Vortexing: Vortex the mixture vigorously for 10-30 seconds to ensure complete protein precipitation.[1][12]
-
Incubation (Optional): Incubate the samples at room temperature for 10 minutes.[1]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000-13,000 rpm) for 4-10 minutes to pellet the precipitated proteins.[1][12]
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1][12]
LC-MS/MS Method
The following are typical parameters for an LC-MS/MS method for everolimus quantification. These may need to be optimized for specific instrumentation.
| Parameter | Typical Conditions |
| LC Column | C18 column (e.g., Waters Symmetry C18)[14] |
| Mobile Phase A | 2 mM ammonium acetate and 0.1% formic acid in water[14] |
| Mobile Phase B | 2 mM ammonium acetate and 0.1% formic acid in methanol[14] |
| Gradient Elution | A gradient is typically used to separate everolimus from other matrix components. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 10 - 20 µL[14] |
| Column Temperature | Ambient or heated (e.g., 60°C)[8] |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Everolimus (Quantifier) | 975.6 | 908.7 | Varies by instrument |
| Everolimus (Qualifier) | 975.6 | 926.9 | Varies by instrument |
| This compound (Internal Standard) | 979.6 | 912.7 | Varies by instrument |
Note: The specific m/z values and collision energies may vary slightly depending on the adduct ion formed and the specific mass spectrometer used.[10]
Method Validation Data
A robust LC-MS/MS method for everolimus TDM should be thoroughly validated. The following tables summarize typical performance characteristics reported in the literature.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Reported Value | Reference |
| Linearity Range | 1.0 - 50.0 ng/mL | [1] |
| 1 - 41 µg/L (ng/mL) | [14] | |
| 0.10 - 100 ng/mL | [12] | |
| LLOQ | 1.0 ng/mL | [1][10][14] |
| 0.5 ng/mL | [11][15] | |
| 0.2 µg/L (ng/mL) | [8] |
Table 2: Precision and Accuracy
| Parameter | Reported Value | Reference |
| Intra-assay Precision (CV%) | < 15% | [14] |
| < 7% | [8] | |
| < 7.6% | [15] | |
| Inter-assay Precision (CV%) | < 15% | [14] |
| < 7% | [8] | |
| < 9% | [11] | |
| Accuracy (Bias %) | Within ±15% | [14] |
| 94.8% - 106.4% | [11] | |
| 92.1% - 105% | [15] |
Table 3: Recovery
| Parameter | Reported Value | Reference |
| Analytical Recovery | 98.3% - 108.1% | [10] |
| 93.9% - 101.6% | [1] | |
| 72% - 117% | [14] | |
| Absolute Recovery | 77.3% ± 6.18% (improved to 82.3% ± 6.3% with hemolysis) | [11] |
| 46.3% - 50.6% | [15] |
Discussion and Conclusion
The use of this compound as an internal standard in LC-MS/MS assays for the therapeutic drug monitoring of everolimus offers superior analytical performance compared to analog internal standards.[10][11] The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise quantification. The simple and rapid protein precipitation method described is suitable for high-throughput clinical laboratories.[8][12]
Validation data from multiple sources consistently demonstrate that LC-MS/MS methods utilizing this compound achieve the necessary sensitivity, precision, and accuracy for clinical TDM.[10][11][14] The lower limit of quantification is typically around 1 ng/mL or lower, which is sufficient for monitoring therapeutic trough concentrations, generally targeted between 3-8 ng/mL in transplant patients.[3][4][5][16]
References
- 1. msacl.org [msacl.org]
- 2. iatdmct.org [iatdmct.org]
- 3. Therapeutic Drug Monitoring of Everolimus: A Consensus Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term Cross-validation of Everolimus Therapeutic Drug Monitoring Assays: The Zortracker Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput LC-MS/MS method for monitoring sirolimus and everolimus in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Drug Monitoring of Everolimus: Comparability of Concentrations Determined by 2 Immunoassays and a Liquid Chromatography Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Afinitor, Zortress (everolimus) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Application Notes and Protocols for Pharmacokinetic Studies of Everolimus using Everolimus-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of everolimus in biological matrices, primarily whole blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Everolimus-d4 as an internal standard.
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is utilized as an immunosuppressant in solid organ transplantation and for the treatment of certain cancers.[1][2] Due to its narrow therapeutic window and significant pharmacokinetic variability among individuals, therapeutic drug monitoring (TDM) is crucial for optimizing treatment efficacy and minimizing toxicity.[1][3][4]
Mechanism of Action: mTOR Signaling Pathway
Everolimus exerts its effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[5][6][7] It forms a complex with the intracellular receptor FKBP12, which then binds to mTOR Complex 1 (mTORC1), preventing its signaling.[7] This inhibition blocks the phosphorylation of downstream effectors like S6 ribosomal protein and 4E-BP1, leading to a reduction in cell proliferation and angiogenesis.[6][8][9]
Caption: Everolimus mTOR signaling pathway.
Quantitative Analysis of Everolimus using LC-MS/MS
The gold standard for the quantification of everolimus in biological samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, which is essential for therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[3][10]
Experimental Workflow
The general workflow for the analysis of everolimus in whole blood involves sample pre-treatment, protein precipitation, chromatographic separation, and mass spectrometric detection.
Caption: LC-MS/MS workflow for everolimus.
Detailed Experimental Protocols
1. Materials and Reagents
-
Everolimus certified reference standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Whole blood (human, drug-free for calibration standards and quality controls)
-
Zinc sulfate (optional, for protein precipitation)
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare stock solutions of everolimus and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with methanol or acetonitrile.
-
Calibration Standards: Spike drug-free whole blood with the everolimus working solution to prepare a series of calibration standards at different concentrations (e.g., 1, 2.5, 5, 10, 20, 40, and 80 ng/mL).
-
Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations in a similar manner to the calibration standards.
3. Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of whole blood sample, calibrator, or QC into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (this compound in acetonitrile or methanol).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Note: Some protocols may include an initial step of adding zinc sulfate and ammonium bicarbonate solution to the whole blood before the addition of the organic solvent with the internal standard.[11]
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters Symmetry C18).[11]
-
Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.[11]
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate everolimus from potential interferences.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.[11]
-
-
Tandem Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantitative Data Summary
The following tables summarize the typical performance characteristics of LC-MS/MS methods for the quantification of everolimus using this compound as an internal standard.
Table 1: Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 1 - 50 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [10] |
| Intra-assay Precision (%CV) | < 15% | [11] |
| Inter-assay Precision (%CV) | < 15% | [11] |
| Accuracy (%RE) | Within ±15% | [13] |
| Recovery | 72% - 117% | [11] |
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type |
| Everolimus (Quantifier) | 975.6 | 908.7 | [M+NH4]+ |
| Everolimus (Qualifier) | 975.6 | 926.9 | [M+NH4]+ |
| This compound (Internal Standard) | 979.6 | 912.7 | [M+NH4]+ |
Note: The exact m/z values may vary slightly depending on the instrument and specific adduct formed.
Conclusion
The use of LC-MS/MS with a deuterated internal standard like this compound provides a robust, sensitive, and specific method for the pharmacokinetic study and therapeutic drug monitoring of everolimus. The detailed protocols and performance characteristics presented in these application notes offer a solid foundation for researchers and clinicians to develop and validate their own assays for reliable everolimus quantification. Adherence to good laboratory practices and thorough method validation are essential for accurate and reproducible results.
References
- 1. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. msacl.org [msacl.org]
- 4. Clinical pharmacokinetics of everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicalpub.com [clinicalpub.com]
- 8. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.eur.nl [pure.eur.nl]
Development and Validation of a Robust LC-MS/MS Assay for the Quantification of Everolimus in Whole Blood Using Everolimus-d4 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is utilized as an immunosuppressant in organ transplantation to prevent rejection.[1][2] Due to its narrow therapeutic window and significant pharmacokinetic variability, therapeutic drug monitoring of everolimus is crucial for optimizing clinical outcomes.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of everolimus in biological matrices owing to its high sensitivity and specificity.[3] The use of a stable isotope-labeled internal standard, such as Everolimus-d4, is recommended by regulatory bodies like the European Medicines Agency (EMA) to ensure the accuracy and reproducibility of the assay by compensating for matrix effects and variations in sample processing.[1]
This application note provides a detailed protocol for a validated LC-MS/MS method for the quantitative determination of everolimus in human whole blood using this compound as the internal standard. The described method is robust, sensitive, and suitable for routine therapeutic drug monitoring and pharmacokinetic studies.
Signaling Pathway of Everolimus
Everolimus exerts its immunosuppressive and anti-proliferative effects by inhibiting the mTOR signaling pathway. Specifically, Everolimus forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[2] This inhibition disrupts the downstream signaling cascade, leading to reduced protein synthesis, cell growth, and proliferation.[2][4]
Caption: Everolimus mTOR signaling pathway.
Experimental Protocols
Materials and Reagents
-
Everolimus reference standard (≥99.85% purity)
-
This compound internal standard (IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Ammonium acetate (≥99.0%)
-
Formic acid (≥98%)
-
Zinc sulfate heptahydrate
-
Human whole blood (K2-EDTA)
Stock and Working Solutions
-
Everolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve Everolimus in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Everolimus stock solution in a methanol/water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution in a precipitating reagent (a 1:4 ratio of 0.4 M zinc sulfate to methanol).[5]
-
Vortex the mixture for 30 seconds at high speed.[5]
-
Centrifuge at 13,000 rpm for 10 minutes.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Agilent 1260 LC system or equivalent[5] |
| Column | C18 column (e.g., Waters Symmetry C18)[4] |
| Mobile Phase A | 2 mM ammonium acetate with 0.1% formic acid in water[4] |
| Mobile Phase B | 2 mM ammonium acetate with 0.1% formic acid in methanol[4] |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 20 µL[4] |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460)[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Everolimus: 975.6 → 908.7 (quantifier), 975.6 → 926.9 (qualifier)[3][7]This compound: 979.6 → 912.6[8] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
Method Validation
The analytical method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The following parameters were assessed:
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards over the concentration range of 1.0 to 50.0 ng/mL. A linear regression with a weighting factor of 1/x was used. The correlation coefficient (r²) should be >0.99.
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within ±20% of the nominal value and a coefficient of variation (CV) of ≤20%). The LLOQ for this method was determined to be 1.0 ng/mL.[7]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentrations on three different days. The acceptance criteria are an accuracy of within ±15% of the nominal value and a CV of ≤15%.
Recovery and Matrix Effect
The extraction recovery of Everolimus was determined by comparing the peak areas of the analyte from extracted samples to those of unextracted standards. The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked samples to those of neat standards. The use of this compound helps to compensate for any variability in recovery and matrix effects.
Data Presentation
The quantitative performance of the validated LC-MS/MS assay is summarized in the tables below.
Table 1: Linearity and LLOQ
| Parameter | Result |
| Linearity Range | 1.0 - 50.0 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| LLOQ | 1.0 ng/mL[7] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 3.0 | < 10% | < 10% | 95 - 105% | 95 - 105% |
| Medium | 15.0 | < 10% | < 10% | 97 - 103% | 97 - 103% |
| High | 40.0 | < 8% | < 8% | 98 - 102% | 98 - 102% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Everolimus | 85 - 95% | Minimal, compensated by IS |
| This compound | 88 - 98% | N/A |
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of Everolimus is depicted below.
References
- 1. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicalpub.com [clinicalpub.com]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. agilent.com [agilent.com]
- 6. msacl.org [msacl.org]
- 7. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Everolimus Quantification in Whole Blood using LC-MS/MS with Everolimus-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Everolimus is an mTOR inhibitor widely utilized as an immunosuppressant in solid organ transplantation to prevent rejection. Due to its narrow therapeutic window and significant pharmacokinetic variability among individuals, therapeutic drug monitoring (TDM) is crucial for optimizing clinical outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying everolimus in whole blood, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as everolimus-d4, is recommended to ensure accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[1][2]
This document provides a detailed protocol for the quantification of everolimus in whole blood using LC-MS/MS with this compound as an internal standard.
Experimental Protocols
Preparation of Stock and Working Solutions
a. Everolimus Stock Solution (1 mg/mL): Prepare a primary stock solution of everolimus at a concentration of 1 mg/mL by dissolving the appropriate amount of everolimus reference standard in a 50:50 (v/v) mixture of methanol and water.[1]
b. Everolimus Working Solutions (100 ng/mL and 1000 ng/mL): Perform serial dilutions of the everolimus stock solution with a 50:50 (v/v) methanol/water mixture to create working solutions at concentrations of 1000 ng/mL and 100 ng/mL.[1] These will be used to prepare calibration standards and quality control samples.
c. This compound Internal Standard (IS) Stock Solution (0.1 mg/mL): Prepare a stock solution of this compound at a concentration of 0.1 mg/mL in 100% methanol.[3]
d. This compound Internal Standard (IS) Working Solution (5 ng/mL): Dilute the this compound stock solution with 100% methanol to create a working solution with a final concentration of 5 ng/mL.[3] The concentration of the internal standard working solution may range depending on the specific methodology, with some protocols achieving a final concentration of 10 ng/mL in the sample.[4]
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of whole blood sample (calibrator, quality control, or patient sample) into a microcentrifuge tube.[5]
-
Add 10 µL of the this compound internal standard working solution to achieve a final concentration of approximately 10 ng/mL in the blood sample.[4]
-
Add 300 µL of a cold protein precipitation mixture consisting of 0.5 M zinc sulfate, water, acetonitrile, and methanol in a 10:40:25:25 (v/v/v/v) ratio.[4]
-
Vortex the mixture for 15 minutes at 800 RPM.[4]
-
Incubate the samples at -40°C for 15 minutes.[4]
-
Centrifuge at 16,873 x g for 5 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to an injection vial for LC-MS/MS analysis.[5]
LC-MS/MS Conditions
a. Liquid Chromatography (LC):
-
Column: Kinetex® Polar C18 (50 x 2.1 mm, 2.6 µm) with a SecurityGuard Ultra™ pre-column.[4]
-
Mobile Phase A: LC-MS grade water with 4 mM ammonium acetate and 0.1% formic acid.[4]
-
Mobile Phase B: 50:50 (v/v) mixture of acetonitrile and methanol with 4 mM ammonium acetate and 0.1% formic acid.[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Column Temperature: 60°C.[4]
-
Injection Volume: 1 µL for whole blood samples.[4]
-
Gradient Elution:
-
0.01–0.50 min: 50% Mobile Phase B
-
0.51–1.49 min: Ramp to 95% Mobile Phase B
-
Hold at 95% Mobile Phase B as required, then return to initial conditions for equilibration.[4]
-
b. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1.27–64.80 ng/mL | [1][4] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [7] |
| Intra-assay Precision (%CV) | ≤10.7% | [8] |
| Inter-assay Precision (%CV) | ≤10.7% | [8] |
| Accuracy (Relative Error) | ≤4.4% | [8] |
| Recovery | 93.9 - 101.6% | [5] |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for everolimus quantification.
Signaling Pathway Context
Caption: Everolimus inhibits the mTORC1 signaling pathway.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. msacl.org [msacl.org]
- 6. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Everolimus Analysis via Protein Precipitation Using Everolimus-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of the immunosuppressant drug everolimus in whole blood. The described method utilizes a straightforward and robust protein precipitation technique for sample preparation, followed by sensitive and selective detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates Everolimus-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision.
Introduction
Everolimus is a critical immunosuppressive agent used to prevent organ rejection in transplant recipients.[1][2][3] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize dosing and minimize toxicity.[3][4][5] LC-MS/MS has become the gold standard for TDM of everolimus due to its high selectivity and sensitivity, overcoming the limitations of immunoassays which can be prone to cross-reactivity.[6]
Protein precipitation is a widely adopted sample preparation method for everolimus analysis in whole blood. It is a simple, rapid, and efficient technique for removing proteins that can interfere with the analysis and damage the analytical column.[3][7][8] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample processing and matrix effects.[1][3]
Experimental Protocol: Protein Precipitation and LC-MS/MS Analysis
This protocol details the necessary reagents, equipment, and step-by-step procedures for the extraction and quantification of everolimus from whole blood samples.
Materials and Reagents
-
Analytes and Internal Standard:
-
Everolimus reference standard
-
This compound (internal standard)
-
-
Solvents and Chemicals:
-
Biological Matrix:
-
Drug-free whole blood (for calibration standards and quality controls)
-
Patient whole blood samples collected in EDTA tubes
-
Equipment
-
Calibrated pipettes and tips
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Preparation of Solutions
-
Everolimus and this compound Stock Solutions: Prepare individual stock solutions of everolimus and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the everolimus stock solution in a suitable solvent to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the protein precipitation solvent (e.g., acetonitrile or a mixture of methanol and zinc sulfate solution) to achieve a final concentration appropriate for the assay.
-
Protein Precipitation Reagent: A common precipitant is a mixture of an organic solvent and a salt solution. For example, a 4:1 (v/v) mixture of acetonitrile and 0.1 M aqueous zinc sulfate can be used.[3] Another option is an 80:20 mixture of methanol and 2% zinc sulfate in water.[7]
Sample Preparation: Protein Precipitation
-
Aliquoting: Pipette 100 µL of whole blood sample (calibrator, quality control, or patient sample) into a 1.5 mL microcentrifuge tube.
-
Addition of Internal Standard: Add 200 µL of the precipitating reagent containing the this compound internal standard to each tube.[9]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[9]
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000-14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7][9]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Workflow for Everolimus Extraction from Whole Blood.
LC-MS/MS Analysis
The supernatant is injected into the LC-MS/MS system for separation and detection of everolimus and this compound.
Liquid Chromatography Parameters
-
Column: A C18 analytical column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 2 mM ammonium acetate with 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid) is typical.[10]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.
-
Injection Volume: Typically 5-20 µL.[7]
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The ammonium adducts [M+NH4]+ are typically monitored.
Caption: Logical Flow of LC-MS/MS Analysis.
Method Performance Characteristics
The following table summarizes typical quantitative performance data for the analysis of everolimus using a protein precipitation method with LC-MS/MS.
| Parameter | Typical Value | Reference |
| Linearity Range | 1.0 - 50.0 ng/mL | [3] |
| 2.0 - 150 ng/mL | [2] | |
| 1.0 - 41 µg/L (ng/mL) | [10] | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [1][3] |
| Analytical Recovery | 93.9 - 101.6% | [3] |
| 72 - 117% | [10] | |
| Precision (CV%) | 4.3 - 7.2% | [1] |
| < 15% | [10] | |
| Matrix Effect | Compensated by internal standard | [3] |
Conclusion
The protein precipitation method described in these application notes provides a simple, rapid, and reliable approach for the quantification of everolimus in whole blood. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method highly suitable for therapeutic drug monitoring and clinical research. The provided protocol and performance characteristics offer a solid foundation for laboratories to implement and validate this essential analytical method.
References
- 1. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. msacl.org [msacl.org]
- 4. mdpi.com [mdpi.com]
- 5. Rapid estimation of whole blood everolimus concentrations using architect sirolimus immunoassay and mathematical equations: comparison with everolimus values determined by liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for the Quantification of Everolimus in Whole Blood using Everolimus-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Everolimus is an immunosuppressant drug widely used in solid organ transplantation to prevent rejection and in the treatment of certain cancers due to its inhibitory effect on the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] Therapeutic drug monitoring of everolimus is crucial due to its narrow therapeutic window and significant pharmacokinetic variability.[4][5] This application note provides a detailed solid-phase extraction (SPE) protocol for the quantification of everolimus in whole blood using its deuterated analog, Everolimus-d4, as an internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Everolimus Signaling Pathway
Everolimus exerts its immunosuppressive and anti-proliferative effects by inhibiting the mTOR pathway.[1][6] It forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[2] This inhibition disrupts the phosphorylation of downstream effectors like S6 ribosomal protein and 4E-BP1, which are critical for protein synthesis, cell growth, and proliferation.[3][7]
Experimental Protocol
This protocol describes the extraction of everolimus from whole blood samples for quantitative analysis.
1. Materials and Reagents
-
Everolimus and this compound reference standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Zinc sulfate (0.1 M in water)
-
Ammonium bicarbonate (25 mM, pH 8.3)
-
Deionized water
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Whole blood samples (collected in EDTA tubes)
2. Standard and Internal Standard Preparation
-
Everolimus Stock Solution (1 mg/mL): Prepare by dissolving the reference standard in a 50:50 (v/v) methanol/water mixture.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare by dissolving this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the everolimus stock solution and a working solution of the this compound IS in the appropriate solvent (e.g., methanol/water) for spiking into calibration standards and quality control samples.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of whole blood sample, calibrator, or quality control sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 200 µL of a precipitating reagent (e.g., 1:4 ratio of 0.4 M zinc sulfate to methanol) to each tube.[8]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 5-10 minutes.
-
Carefully transfer the supernatant to a clean tube for SPE.
4. Solid-Phase Extraction (SPE) Workflow
The following steps are based on a standard C18 SPE cartridge protocol.
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through it.[9]
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water or 25 mM ammonium bicarbonate through it.[9]
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 0.4 mL of a 50/50 methanol/water solution to remove interfering substances.[9]
-
Drying: Dry the SPE cartridge under high vacuum for 4-5 minutes.[9]
-
Elution: Elute the everolimus and this compound from the cartridge with 200 µL of 100% methanol into a clean collection tube.[9]
5. Final Sample Preparation for LC-MS/MS
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Quantitative Data Summary
The performance of methods for everolimus quantification using an isotopic internal standard like this compound is well-documented.[10][11] The following table summarizes typical performance characteristics reported in the literature.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.10 - 100 ng/mL | [8][12][13] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | [10][12][14][15] |
| Analytical Recovery | 90.9% - 105.4% | [12][14][16][17] |
| Intra-day Precision (%CV) | < 10% | [11][12][14] |
| Inter-day Precision (%CV) | < 15% | [11][14][15][16] |
| Matrix Effect | Generally low and compensated for by the internal standard. | [5][11][12] |
Note: Performance characteristics can vary based on the specific LC-MS/MS instrumentation, reagents, and exact protocol used.
Conclusion
This application note provides a comprehensive solid-phase extraction protocol for the determination of everolimus in whole blood. The combination of protein precipitation followed by SPE offers a robust method for sample clean-up, reducing matrix effects and ensuring accurate quantification. The use of this compound as a stable isotope-labeled internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response, leading to reliable and reproducible results in a research or clinical setting.[10][11]
References
- 1. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicalpub.com [clinicalpub.com]
- 3. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. msacl.org [msacl.org]
- 6. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of everolimus in whole blood by online SPE LC-MS/MS...: Ingenta Connect [ingentaconnect.com]
- 15. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification and stability of everolimus (SDZ RAD) in human blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Quantification of Everolimus in Whole Blood Using a UPLC-MS/MS Method with Everolimus-d4 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of everolimus in human whole blood. The method utilizes Everolimus-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple protein precipitation extraction procedure is employed for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of everolimus.
Introduction
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant in solid organ transplantation to prevent rejection.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, routine therapeutic drug monitoring is essential to optimize dosing and minimize toxicity.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for everolimus quantification due to its high sensitivity and specificity compared to immunoassays.[3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variations in instrument response, thereby ensuring reliable quantification.[4][5] This application note provides a detailed protocol for the quantification of everolimus in whole blood using a UPLC-MS/MS system.
Experimental
Materials and Reagents
-
Everolimus reference standard (≥99.85% purity)
-
This compound (deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Zinc sulfate heptahydrate
-
Ultrapure water
-
Drug-free human whole blood (for calibration standards and quality controls)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent) equipped with an electrospray ionization (ESI) source
-
Analytical column: Polar-modified C18 column (e.g., Kinetex Polar C18, 50 mm × 2.1 mm, 2.6 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Preparation of Solutions
-
Everolimus Stock Solution (1 mg/mL): Dissolve an appropriate amount of everolimus in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the everolimus stock solution with methanol/water (50:50, v/v) to create calibration standards (CS) and quality control (QC) samples.[6]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the protein precipitation solution.
-
Protein Precipitation Solution: 0.1 M Zinc Sulfate in Methanol/Acetonitrile.
-
Mobile Phase A: 4 mM ammonium acetate and 0.1% formic acid in LC-MS grade water.[2][6]
-
Mobile Phase B: 4 mM ammonium acetate and 0.1% formic acid in a 50:50 (v/v) mixture of acetonitrile and methanol.[2][6]
Sample Preparation Protocol
-
Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound).
-
Vortex for 15 seconds.
-
Add 200 µL of cold protein precipitation solution (e.g., acetonitrile containing 0.1 M zinc sulfate).[1]
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate at -20°C for 10 minutes to enhance protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Method
UPLC Conditions
| Parameter | Value |
| Column | Kinetex Polar C18 (50 mm × 2.1 mm, 2.6 µm)[2] |
| Mobile Phase A | 4 mM Ammonium Acetate + 0.1% Formic Acid in Water[2][6] |
| Mobile Phase B | 4 mM Ammonium Acetate + 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)[2][6] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | ~3.5 minutes[3] |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 50 |
| 0.50 | 95 |
| 1.50 | 95 |
| 1.51 | 50 |
| 3.50 | 50 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Everolimus (Quantifier) | 975.6 | 908.7[4] | 0.1 | 40 | 15 |
| Everolimus (Qualifier) | 975.6 | 926.9[4] | 0.1 | 40 | 12 |
| This compound (IS) | 979.6 | 912.7 | 0.1 | 40 | 15 |
Results and Discussion
Linearity
The method demonstrated excellent linearity over the concentration range of 1.0 to 50.0 ng/mL for everolimus in whole blood. The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below. All values were within the acceptable limits of ±15%.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 3.0 | < 7.2%[4] | < 8.0% | 98.3 - 108.1%[4] |
| Medium QC | 15.0 | < 6.5% | < 7.5% | 97.5 - 105.0% |
| High QC | 40.0 | < 5.0% | < 6.0% | 99.0 - 103.5% |
Recovery and Matrix Effect
The extraction recovery of everolimus was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat standard solutions. The use of this compound effectively compensated for any matrix effects.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Everolimus | > 85% | Minimal, compensated by IS |
| This compound | > 85% | - |
Conclusion
The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable means for the quantification of everolimus in human whole blood. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method well-suited for high-throughput analysis in a clinical research setting. The method meets the requirements for precision, accuracy, and linearity, making it a valuable tool for therapeutic drug monitoring and pharmacokinetic studies of everolimus.
References
- 1. msacl.org [msacl.org]
- 2. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput LC-MS/MS method for monitoring sirolimus and everolimus in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols for the Quantification of Everolimus in Plasma Using Everolimus-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is utilized as an immunosuppressant to prevent organ transplant rejection and for the treatment of various cancers.[1] Therapeutic drug monitoring of everolimus is crucial due to its narrow therapeutic window and significant pharmacokinetic variability among individuals.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of everolimus in plasma or whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with everolimus-d4 as the internal standard.
Mechanism of Action: Everolimus and the mTOR Signaling Pathway
Everolimus exerts its effects by inhibiting the mTOR signaling pathway, a central regulator of cell metabolism, proliferation, and survival.[4][5] It forms a complex with the intracellular protein FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[4] This inhibition disrupts downstream signaling, leading to reduced cell growth, proliferation, and angiogenesis.[5][6]
Caption: Everolimus mTOR Signaling Pathway.
Experimental Protocols
This section details the methodologies for the quantification of everolimus in plasma or whole blood.
Method 1: Protein Precipitation
This method is rapid and straightforward, making it suitable for high-throughput analysis.[2]
Materials:
-
Whole blood or plasma sample
-
This compound internal standard (IS) solution
-
Precipitating reagent: 0.1M Zinc Sulfate in water and Acetonitrile (1:4, v/v)[2]
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
To 100 µL of whole blood or plasma sample, add 500 µL of the precipitating reagent containing the this compound internal standard.[2]
-
Vortex the mixture for 10 seconds at high speed.[2]
-
Incubate at room temperature for 10 minutes.[2]
-
Centrifuge the sample at 13,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
Method 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract, potentially reducing matrix effects.[7][8]
Materials:
-
Whole blood or plasma sample
-
This compound internal standard (IS) solution
-
Extraction solvent: Diethyl ether: Ethyl acetate (30:70, v/v)[7][8]
-
Alkaline buffer (e.g., pH 10)[7]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution: 10mM Ammonium acetate and Acetonitrile (20:80, v/v)[8]
-
Autosampler vials
Procedure:
-
To 100 µL of whole blood or plasma sample, add the this compound internal standard solution.[8]
-
Add alkaline buffer and vortex briefly.[7]
-
Add the extraction solvent, vortex vigorously, and then centrifuge to separate the layers.[7][8]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the reconstitution solution.[8]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Everolimus Quantification Workflow.
Data Presentation
The following tables summarize the key parameters for the LC-MS/MS analysis and method validation.
Table 1: LC-MS/MS Conditions
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| LC System | Agilent 1260 Infinity LC system or equivalent | [9] |
| Column | COSMOSIL 2.5C18-MS-II (50 mm × 2.0 mm, 2.5 µm) or equivalent | [8] |
| Mobile Phase A | 10mM Ammonium acetate, pH 6.00 with formic acid | [8] |
| Mobile Phase B | Acetonitrile | [8] |
| Gradient/Isocratic | Isocratic (20:80, A:B) | [8] |
| Flow Rate | 0.5 mL/min | |
| Column Temperature | 50 °C | |
| Injection Volume | 5-20 µL | [10][11] |
| Mass Spectrometry | ||
| MS System | Agilent 6460 or 6470 Triple Quadrupole MS or equivalent | [9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7] |
| Monitored Transitions | ||
| Everolimus | m/z 975.5 → 908.5 | [8] |
| This compound | m/z 979.6 → 912.6 | [8] |
| Drying Gas Temperature | 225 °C | [9] |
| Drying Gas Flow | 9 L/min | [9] |
| Nebulizer Pressure | 35 psi | [9] |
| Capillary Voltage | 4000 V | [9] |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity | ||
| Calibration Range | 0.10 - 50.0 ng/mL | [8] |
| Correlation Coefficient (r²) | > 0.99 | [1][8] |
| Accuracy & Precision | ||
| Intra-assay Precision (%CV) | ≤ 15% | [11] |
| Inter-assay Precision (%CV) | ≤ 15% | [11] |
| Accuracy (% Bias) | Within ± 15% | [10] |
| Sensitivity | ||
| Lower Limit of Quantification (LLOQ) | 0.10 - 1.0 ng/mL | [2][8] |
| Recovery | ||
| Extraction Recovery (Everolimus) | 90.9 - 94.8% | [8] |
| Extraction Recovery (this compound) | 91.4 - 95.6% | [8] |
| Matrix Effect | ||
| Matrix Effect | Compensated by internal standard | [2] |
| Stability | ||
| Unextracted (Room Temp) | 7 days | [2] |
| Unextracted (2-8 °C) | 14 days | [2] |
| Unextracted (≤ -20 °C) | 8 weeks | [2] |
| Extracted (2-8 °C) | 7 days | [2] |
The described LC-MS/MS methods utilizing this compound as an internal standard provide a sensitive, specific, and reliable approach for the quantification of everolimus in plasma and whole blood. The detailed protocols and validation data presented herein offer a comprehensive resource for researchers and clinicians involved in the therapeutic drug monitoring and pharmacokinetic studies of everolimus.
References
- 1. Method development and validation of everolimus by using rp-hplc [wisdomlib.org]
- 2. msacl.org [msacl.org]
- 3. mdpi.com [mdpi.com]
- 4. clinicalpub.com [clinicalpub.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Everolimus-d4 Concentration for Robust Everolimus Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Everolimus-d4 as an internal standard in everolimus assays.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard, such as this compound, necessary for an everolimus assay?
A1: An internal standard (IS) is crucial in quantitative mass spectrometry-based assays, like those for everolimus, for several reasons. Everolimus is an immunosuppressant with a narrow therapeutic window, necessitating precise and accurate measurement for therapeutic drug monitoring (TDM).[1][2][3] An isotopically labeled internal standard like this compound is chemically and physically very similar to everolimus. This similarity allows it to mimic the behavior of everolimus during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known concentration of this compound to each sample, it is possible to correct for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, thereby improving the accuracy and precision of the everolimus measurement.[4][5][6][7]
Q2: What is the recommended concentration range for this compound?
A2: The optimal concentration of this compound should be determined during method development and validation. However, a general guideline is to use a concentration that is similar to the expected concentration of everolimus in the middle of the calibration curve range. For everolimus, which has a therapeutic range of approximately 3-8 ng/mL in whole blood, a common approach is to use an this compound concentration within this range.[3][8][9] The goal is to have a robust and reproducible signal for the internal standard across all samples without it being so high that it causes detector saturation or ion suppression of the analyte.
Q3: What are the key steps in an experimental workflow for an everolimus assay using this compound?
A3: A typical workflow for an everolimus assay using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The process generally starts with the addition of the this compound internal standard to the whole blood sample, followed by protein precipitation to remove interfering proteins. The supernatant is then injected into the LC-MS/MS system for analysis.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines a common method for extracting everolimus and this compound from whole blood.
-
Spiking with Internal Standard: To 100 µL of whole blood sample (calibrator, quality control, or unknown), add a specific volume of this compound working solution to achieve the desired final concentration.
-
Protein Precipitation: Add 200 µL of a precipitating reagent (e.g., methanol or acetonitrile containing zinc sulfate) to the sample.[10]
-
Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general parameters that can be optimized for the analysis of everolimus and this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[11][12]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium formate and formic acid) and an organic component (e.g., methanol or acetonitrile with ammonium formate and formic acid) is typical.[1]
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is often employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is standard for everolimus analysis.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both everolimus and this compound are monitored for quantification.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Everolimus | 975.6 | 908.7 |
| This compound | 979.6 | 912.7 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formed.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound concentration and the overall everolimus assay.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No this compound Signal | 1. Incorrect preparation of this compound working solution. 2. Degradation of this compound. 3. Suboptimal MS/MS parameters. 4. Issues with the LC-MS/MS system. | 1. Prepare a fresh working solution and verify the concentration. 2. Check the storage conditions and expiration date of the this compound stock solution. 3. Optimize source and collision energy parameters for the this compound MRM transition. 4. Perform system suitability tests and check for any instrument malfunctions. |
| High Variability in this compound Signal | 1. Inconsistent sample preparation (e.g., pipetting errors). 2. Matrix effects varying between samples. 3. Instability of the LC-MS/MS system. | 1. Ensure proper pipetting techniques and use calibrated pipettes. 2. Evaluate and optimize the sample cleanup procedure to minimize matrix effects.[13] 3. Monitor system performance with quality control samples and perform maintenance as needed. |
| Poor Linearity of the Calibration Curve | 1. Inappropriate concentration of this compound. 2. Suboptimal calibration range. 3. Presence of interferences. | 1. Adjust the this compound concentration to be in the mid-range of the expected analyte concentrations. 2. Re-evaluate the calibration curve range to ensure it covers the expected sample concentrations.[14] 3. Improve chromatographic separation to resolve any interfering peaks. |
| Inaccurate Quality Control (QC) Results | 1. Incorrect preparation of QC samples or calibrators. 2. Issues with the this compound internal standard. 3. Systemic bias in the assay. | 1. Prepare fresh QC samples and calibrators from new stock solutions. 2. Verify the concentration and purity of the this compound stock. 3. Investigate for potential cross-talk or interference issues. Cross-validate the method with a reference method if possible.[15] |
Visualizations
Caption: A typical experimental workflow for the quantification of everolimus using this compound.
Caption: A logical troubleshooting workflow for addressing common assay issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Drug Monitoring of Everolimus: Comparability of Concentrations Determined by 2 Immunoassays and a Liquid Chromatography Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rapamycin.news [rapamycin.news]
- 4. Evaluation of a LC-MS method for everolimus preclinical determination in brain by using [13C2D4]RAD001 internal standard [research.unipg.it]
- 5. Evaluation of a LC-MS method for everolimus preclinical determination in brain by using [(13)C2D4]RAD001 internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reference.medscape.com [reference.medscape.com]
- 10. agilent.com [agilent.com]
- 11. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term cross-validation of everolimus therapeutic drug monitoring assays: the Zortracker study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Everolimus-d4 & Matrix Effect Minimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Everolimus-d4 to minimize matrix effects in whole blood samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing Everolimus in whole blood?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Everolimus, due to co-eluting compounds from the sample matrix (e.g., whole blood).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In complex biological matrices like whole blood, endogenous components such as phospholipids, proteins, and salts can interfere with the ionization of Everolimus and its internal standard, this compound.[1]
Q2: How does this compound help in minimizing matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, a SIL internal standard co-elutes with the analyte and experiences the same matrix effects, thereby providing effective compensation for variations in sample preparation, injection volume, and ionization efficiency.[3] Because this compound has nearly identical physicochemical properties to Everolimus, it is expected to behave similarly during extraction and ionization, allowing for accurate relative quantification.[3]
Q3: Can I still get inaccurate results even when using this compound?
A3: Yes. While this compound is the preferred internal standard, inaccuracies can still occur under certain conditions.[4] Severe matrix effects can suppress the signal of both the analyte and the internal standard to a point where the response is no longer linear or detectable. Furthermore, if there is a chromatographic separation between Everolimus and this compound (isotopic effect), they may be affected differently by co-eluting interferences.[4] It has been demonstrated that the matrix effects experienced by an analyte and its SIL internal standard can differ significantly.[4]
Q4: What are the most common sources of matrix effects in whole blood samples?
A4: The primary sources of matrix effects in whole blood are phospholipids from cell membranes, proteins, and salts. Phospholipids are particularly problematic as they often co-extract with the analytes of interest and can build up on the LC column and in the MS source, leading to ion suppression.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action(s) |
| High variability in this compound peak area across samples | Significant and variable matrix effects between samples. | 1. Optimize Sample Preparation: Switch to a more rigorous sample clean-up method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interfering components.[5][6] 2. Chromatographic Optimization: Modify the LC gradient to better separate Everolimus and this compound from the matrix interferences.[7] |
| Poor peak shape or splitting for Everolimus and/or this compound | Contamination of the analytical column or MS source with matrix components (e.g., phospholipids). | 1. Column Washing: Implement a robust column washing step at the end of each run. 2. Source Cleaning: Perform regular maintenance and cleaning of the mass spectrometer's ion source. |
| Low signal intensity for both Everolimus and this compound in patient samples compared to calibration standards | Severe ion suppression due to a high concentration of matrix components in the patient samples. | 1. Sample Dilution: If assay sensitivity allows, dilute the sample extract to reduce the concentration of interfering matrix components.[7] 2. Investigate Different Extraction Methods: Compare the recovery and matrix effects of different sample preparation techniques (see Table 1). |
| Inconsistent analyte/internal standard response ratio | Differential matrix effects on Everolimus and this compound, possibly due to chromatographic separation (isotope effect). | 1. Evaluate Co-elution: Ensure that the peaks for Everolimus and this compound are perfectly co-eluting. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect.[8] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a simple and fast method for sample preparation.
-
To 100 µL of whole blood, add 200 µL of a precipitating reagent (e.g., methanol or acetonitrile containing 0.1M Zinc Sulfate) with this compound.[9]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.[9]
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
Note: While fast, PPT is often the least effective method for removing matrix components.[5]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
-
To 100 µL of whole blood, add the this compound internal standard.
-
Add an appropriate extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and ethyl acetate).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 3: Solid Phase Extraction (SPE)
SPE is highly effective at removing phospholipids and other interferences.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) according to the manufacturer's instructions.
-
Load the pre-treated whole blood sample (often after protein precipitation and dilution).
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the Everolimus and this compound with a stronger organic solvent.
-
Evaporate the eluate and reconstitute for analysis.
Note: Mixed-mode SPE often provides the cleanest extracts.[5]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Everolimus Analysis
| Method | Typical Analyte Recovery | Matrix Effect Reduction | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85-105% | Low | Fast, simple, inexpensive | High risk of significant matrix effects[5] |
| Liquid-Liquid Extraction (LLE) | 70-95% | Moderate to High | Cleaner extracts than PPT | More labor-intensive, potential for low recovery of polar analytes[5] |
| Solid Phase Extraction (SPE) | 90-110% | High | Provides the cleanest extracts, high recovery | More expensive, requires method development |
Visualizations
Caption: General workflow for Everolimus analysis in whole blood.
Caption: Troubleshooting logic for inconsistent internal standard area.
References
- 1. eijppr.com [eijppr.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. newji.ai [newji.ai]
- 4. waters.com [waters.com]
- 5. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
troubleshooting poor peak shape in everolimus LC-MS/MS analysis
Welcome to the technical support center for troubleshooting poor peak shape in everolimus LC-MS/MS analysis. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: Why is my everolimus peak tailing and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise resolution and integration accuracy.
Potential Causes:
-
Secondary Silanol Interactions: Everolimus can interact with negatively charged residual silanols on the silica surface of the column, causing tailing.[1][2]
-
Column Contamination: Buildup of matrix components on the column inlet frit or stationary phase can distort peak shape.[3][4]
-
Low Buffer Concentration: Insufficient buffering of the mobile phase can lead to inconsistent ionization and interactions with the stationary phase.[5]
-
Mobile Phase pH: An inappropriate pH can affect the ionization state of everolimus and its interaction with the column.
Troubleshooting Steps:
-
Optimize Mobile Phase: The most effective way to mitigate silanol interactions is to add a buffer to your mobile phase. The positive ions from the buffer salt will interact with the negative silanol groups, preventing the analyte from doing so.[1][2] See Protocol 1 for a detailed methodology.
-
Clean the Column: If the issue persists, column contamination may be the cause. Reverse-flush the column to remove particulates from the inlet frit.[5] For more persistent contamination, follow a dedicated column cleaning protocol (See Protocol 2).
-
Use a Guard Column: A guard column can help protect the analytical column from contamination and extend its lifetime.[3]
-
Check for Extra-Column Volume: Ensure all connections are secure and tubing is as short as possible to minimize dead volume, which can contribute to tailing.[4]
Troubleshooting Peak Tailing Workflow
Caption: A workflow diagram for troubleshooting peak tailing issues.
Q2: What causes my everolimus peak to split into two or more peaks?
Peak splitting can be a frustrating issue, often pointing to a problem at the point of injection or the column inlet.
Potential Causes:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can travel through the column inlet improperly, causing a split peak. This is a common cause for early-eluting peaks.[6]
-
Partially Blocked Frit: Debris on the column's inlet frit can create multiple flow paths for the sample, resulting in a split or misshapen peak.[7]
-
Column Void: A void or channel in the column's packed bed can disrupt the sample band, leading to splitting.[7]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet.[6]
Troubleshooting Steps:
-
Match Sample Diluent: The ideal sample solvent is the mobile phase itself or a weaker solvent. Try re-dissolving your sample in the initial mobile phase conditions (See Protocol 3).
-
Check for Column Contamination: A blocked frit is a frequent culprit. First, try back-flushing the column.[5] If this doesn't work, the frit may need to be replaced (if your column design allows) or the entire column may need replacement.[7]
-
Reduce Injection Volume/Concentration: Perform a dilution series of your sample and inject a smaller volume to see if the peak shape improves, which would indicate sample overload.[6]
-
Inspect for Column Voids: Disconnect the column and inspect the inlet. If a void is visible, the column needs to be replaced.
Troubleshooting Peak Splitting Workflow
Caption: A decision tree for diagnosing the cause of split peaks.
Q3: I am seeing very low signal or no peak at all for everolimus. What should I check?
A lack of signal can be due to issues with the sample, the LC system, or the mass spectrometer. Everolimus has a low ionization efficiency, making it susceptible to signal loss.[8][9]
Potential Causes:
-
Incorrect MS Settings (Adduct Formation): Everolimus has a low affinity for protons and is primarily detected as an ammonium [M+NH4]+ or sodium [M+Na]+ adduct in positive ionization mode.[8][10] Using the protonated [M+H]+ ion as the precursor will result in very low sensitivity.[10]
-
Ion Source Contamination: A dirty ion source is a common reason for decreased sensitivity in LC-MS/MS analysis.[3]
-
Sample Degradation: Everolimus can be unstable under certain conditions, such as in pure organic solvents or exposure to strong acids or bases.[8][11]
-
System Leaks or Blockages: A leak in the LC flow path or a blockage can prevent the sample from reaching the detector.
Troubleshooting Steps:
-
Verify MS/MS Transitions: Ensure you are monitoring for the correct precursor-product ion transitions corresponding to the ammonium or sodium adduct of everolimus. The ammonium adduct often provides higher sensitivity.[10] Refer to Table 3 for common transitions.
-
Clean the Ion Source: If the signal has decreased over time, clean the ESI probe, capillary, and source optics according to the manufacturer's protocol (See Protocol 4 for a general guide).
-
Check Sample Preparation: Prepare fresh samples and standards. Ensure the sample preparation protocol is appropriate; protein precipitation with methanol/acetonitrile and zinc sulfate is a widely used method.[12]
-
Inspect the LC System: Check for leaks in all fittings from the pump to the MS inlet. Monitor the system pressure; an unusually high or low pressure can indicate a blockage or a leak, respectively.
Troubleshooting Low/No Signal Workflow
Caption: A logical flow for troubleshooting low or absent analyte signal.
Data & Protocols
Data Presentation
Table 1: Recommended LC Columns for Everolimus Analysis
| Column Name | Chemistry | Particle Size (µm) | Dimensions (mm) | Reference |
| COSMOSIL 2.5C18-MS-II | C18 | 2.5 | 50 x 2.0 | [10] |
| Hypersil BDS C18 | C18 | 5 | 100 x 4.6 | [11] |
| Kinetex Polar C18 | Polar-modified C18 | - | - | [12] |
| Aeris WIDEPORE XB-C18 | Core-shell C18 | 3.6 | - | [13] |
| Nova-Pak C18 | C18 | - | - | [14] |
Table 2: Typical Mobile Phase Compositions for Everolimus Analysis
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Mode | Reference |
| 10mM Ammonium Acetate (pH 6.0) | Acetonitrile | Isocratic | [10] |
| Ammonium Acetate Buffer (pH 6.5) | Acetonitrile | Isocratic | [11] |
| 4mM Ammonium Acetate, 0.1% Formic Acid | Acetonitrile/Methanol | Gradient | [12] |
| 30mM Ammonium Acetate (pH 5.1) | Methanol | Isocratic | [14] |
Table 3: Common Everolimus Adducts and Representative MS/MS Transitions
| Precursor Ion | Adduct Type | m/z (Q1) | Product Ion m/z (Q3) | Notes | Reference |
| [M+NH4]+ | Ammonium | 975.5 | 908.5 | Often provides higher sensitivity. | [10] |
| [M+Na]+ | Sodium | 980.5 | 908.5 | Commonly observed adduct. | [8][9] |
| [M+Cs]+ | Cesium | 1090.4 | 133.0 (Cs+) | A specialized method using Cesium adducts. | [15] |
Note: Specific m/z values and collision energies should be optimized for your instrument.
Experimental Protocols
Protocol 1: Mobile Phase Buffer Optimization for Tailing Peaks
-
Prepare Stock Buffer: Create a 1 M stock solution of ammonium formate by dissolving 6.31 g of ammonium formate in 100 mL of LC-MS grade water.
-
Prepare Aqueous Mobile Phase (A): Add a small amount of the stock buffer to your aqueous mobile phase to achieve a final concentration of 5-10 mM. For example, add 1 mL of 1 M ammonium formate to 999 mL of water.
-
Adjust pH: If necessary, adjust the pH of the mobile phase using formic acid. A common pH is between 3 and 6.
-
Prepare Organic Mobile Phase (B): To maintain a consistent buffer concentration during a gradient run, add the same concentration of buffer to your organic mobile phase.[2] For example, add 1 mL of 1 M ammonium formate to 999 mL of acetonitrile.
-
Equilibrate and Test: Equilibrate the LC system with the new mobile phase for at least 15-20 column volumes before injecting your sample. Analyze the peak shape for improvement.
Protocol 2: General Purpose Column Flushing and Cleaning
-
Disconnect from Detector: Disconnect the column outlet from the mass spectrometer to avoid contamination.
-
Reverse Direction: Connect the column outlet to the pump and direct the inlet to waste.
-
Flush with Buffer-Free Mobile Phase: Flush the column with 20 column volumes of a mobile phase without any buffers (e.g., 95:5 Water:Acetonitrile).
-
Organic Wash: Flush with 20 column volumes of 100% Acetonitrile.
-
Strong Solvent Wash (if needed): For stubborn contamination, flush with 20 column volumes of Isopropanol.
-
Re-equilibration: Return the column to its normal flow direction. Flush with the organic mobile phase, followed by the initial conditions of your analytical method until the pressure is stable.
Protocol 3: Sample Diluent Matching
-
Identify Initial Conditions: Determine the percentage of aqueous (A) and organic (B) mobile phase at the start of your gradient (time = 0 min). For an isocratic method, this is simply the mobile phase composition.
-
Prepare Diluent: Prepare a solvent mixture that exactly matches these initial conditions. For example, if your gradient starts at 80% A and 20% B, your diluent should be 80% A and 20% B.
-
Reconstitute Sample: If your sample is dried down, reconstitute it in the prepared diluent. If it is in a different solvent, perform a solvent exchange or dilute it at least 1:10 with the prepared diluent.
-
Inject and Analyze: Inject the newly prepared sample and evaluate the peak shape, particularly for early eluting peaks.
Protocol 4: General ESI Source Cleaning Guide
Always consult your specific instrument manual before performing maintenance.
-
Safety First: Ensure the instrument is in standby mode and wear appropriate personal protective equipment (gloves, safety glasses).
-
Remove Probe/Capillary: Carefully remove the ESI probe and/or capillary from the source housing.
-
Sonication: Place the probe/capillary in a beaker with a 50:50 mixture of LC-MS grade methanol and water. Sonicate for 15-20 minutes.
-
Rinse: Thoroughly rinse the components with LC-MS grade water, followed by methanol, and finally allow them to air dry completely.
-
Clean Source Optics: Using lint-free swabs lightly dampened with 50:50 methanol/water, gently wipe the surfaces of the source optics (e.g., skimmer cone).
-
Reassemble and Pump Down: Once all parts are dry, carefully reassemble the source. Pump the system down and allow sufficient time for it to reach vacuum.
-
Calibrate: Perform a system calibration to ensure optimal performance before running samples.
References
- 1. google.com [google.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. zefsci.com [zefsci.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study [mdpi.com]
- 13. LC-MS/MS for Immunosuppressants | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. A new approach for the determination of immunosuppressive drugs using HPLC-MS/MS and Cs+ adducts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Isotopic Interference with Everolimus-d4
For researchers, scientists, and drug development professionals utilizing Everolimus-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring data accuracy is paramount. Isotopic interference from the unlabeled Everolimus analyte can potentially compromise the reliability of quantitative results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, or crosstalk, occurs when the signal from the naturally occurring heavy isotopes of Everolimus overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard, this compound. Everolimus has a complex molecular structure with numerous carbon, hydrogen, and oxygen atoms, each with naturally occurring heavier isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O). At high concentrations of Everolimus, the collective contribution of these heavy isotopes can lead to a detectable signal in the mass channel of this compound, artificially inflating the internal standard's response and leading to an underestimation of the true Everolimus concentration in the sample.
Q2: How can I determine if my this compound is experiencing isotopic interference?
A2: A key indicator of isotopic interference is a non-linear calibration curve, particularly at the upper limits of quantification. If you observe that the response ratio (analyte peak area / internal standard peak area) plateaus or deviates from linearity at high analyte concentrations, it is a strong indication that the Everolimus signal is contributing to the this compound signal.
Q3: Are there different isotopically labeled versions of Everolimus, and does the choice matter?
A3: Yes, different isotopically labeled versions of Everolimus exist, such as this compound and ¹³C₂D₄-Everolimus. The choice of internal standard can be critical. Studies have shown that ¹³C-labeled standards are generally less prone to chromatographic shifts and interference compared to deuterated standards. When available, a ¹³C-labeled internal standard with a higher mass difference from the analyte is often preferred to minimize the risk of isotopic overlap.
Q4: Can the purity of my this compound internal standard affect my results?
A4: Absolutely. The isotopic purity of your this compound is crucial. If the internal standard contains a significant amount of unlabeled Everolimus (d0), it will lead to an overestimation of the internal standard signal and, consequently, an underestimation of the analyte concentration. Always refer to the certificate of analysis provided by the manufacturer to confirm the isotopic purity of your standard.
Troubleshooting Guides
Issue 1: Non-Linearity of the Calibration Curve at High Concentrations
Symptoms:
-
The calibration curve deviates from linearity, particularly at the higher concentration points.
-
The regression analysis of the calibration curve yields a poor correlation coefficient (r² > 0.99 is generally expected).
Possible Cause:
-
Isotopic interference from high concentrations of Everolimus is contributing to the this compound signal.
Troubleshooting Steps:
-
Evaluate Isotopic Contribution:
-
Prepare a series of high-concentration solutions of unlabeled Everolimus (without this compound).
-
Analyze these solutions using your LC-MS/MS method and monitor the signal in the MRM channel for this compound.
-
Quantify the percentage of the Everolimus signal that is detected in the this compound channel. This will give you a direct measure of the crosstalk.
-
-
Optimize the Concentration of the Internal Standard:
-
If significant crosstalk is observed, consider increasing the concentration of your this compound working solution. A higher concentration of the internal standard can help to minimize the relative contribution of the interfering signal from the analyte.
-
-
Use a Different Regression Model:
-
If the interference is predictable and consistent, a non-linear regression model (e.g., a quadratic fit) might provide a better fit for the calibration curve. However, this approach should be used with caution and must be thoroughly validated.
-
-
Reduce the Upper Limit of Quantification (ULOQ):
-
If the interference is only problematic at the highest concentrations, consider lowering the ULOQ of your assay to a range where the calibration curve remains linear.
-
Issue 2: Inaccurate Quality Control (QC) Sample Results
Symptoms:
-
High-concentration QC samples consistently show a negative bias (lower than expected concentration).
-
Low-concentration QC samples may show acceptable accuracy.
Possible Cause:
-
Isotopic interference is more pronounced at higher analyte concentrations, leading to an underestimation of the measured concentration of the high QC samples.
Troubleshooting Steps:
-
Confirm Isotopic Crosstalk:
-
Follow the steps outlined in "Evaluate Isotopic Contribution" under Issue 1 to confirm and quantify the interference.
-
-
Re-evaluate Internal Standard Concentration:
-
Ensure the concentration of this compound is appropriate and high enough to overcome the contribution from the unlabeled analyte at the high QC level.
-
-
Check for Matrix Effects:
-
While isotopic interference is a likely culprit, matrix effects can also contribute to inaccuracies. Perform a post-extraction spike experiment to assess for ion suppression or enhancement that may differ between low and high QC samples.
-
Experimental Protocols
Protocol 1: Evaluation of Isotopic Crosstalk
Objective: To determine the percentage of signal contribution from unlabeled Everolimus to the this compound MRM transition.
Methodology:
-
Prepare a High-Concentration Everolimus Stock Solution: Prepare a stock solution of unlabeled Everolimus in a suitable solvent (e.g., methanol) at a concentration that is at least 10 times higher than the ULOQ of your assay.
-
Prepare a Dilution Series: Create a dilution series of the unlabeled Everolimus from the stock solution, covering the range of your calibration curve and extending to the highest expected sample concentrations.
-
LC-MS/MS Analysis:
-
Inject each of the unlabeled Everolimus solutions into the LC-MS/MS system.
-
Acquire data for both the Everolimus and this compound MRM transitions.
-
-
Data Analysis:
-
For each injection, measure the peak area for any signal detected in the this compound MRM channel.
-
Also, measure the peak area for the corresponding Everolimus MRM transition.
-
Calculate the percentage of crosstalk at each concentration using the following formula:
-
-
Interpretation: A crosstalk of >0.1% may be significant and require mitigation, depending on the required accuracy of the assay.
Data Presentation
Table 1: Example MRM Transitions for Everolimus and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Everolimus | 975.6 | 908.7 | Quantifier |
| Everolimus | 975.6 | 926.9 | Qualifier[1] |
| This compound | 979.6 | 912.7 | Quantifier |
Table 2: Comparison of Performance Characteristics with Different Internal Standards
| Parameter | This compound | 32-desmethoxyrapamycin (Analog IS) | Reference |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | [1] |
| Analytical Recovery | 98.3% - 108.1% | Not specified | [1] |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | Not significantly different | [1] |
| Slope in Method Comparison | 0.95 | 0.83 | [1] |
| Correlation Coefficient (r) | > 0.98 | > 0.98 | [1] |
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Simplified mTOR signaling pathway showing the point of inhibition by Everolimus.
References
Technical Support Center: Improving Recovery of Everolimus and Everolimus-d4
Welcome to the technical support center for the analysis of everolimus. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on sample preparation. Here you will find troubleshooting guides and frequently asked questions to help you improve the recovery and ensure the accuracy of everolimus and its deuterated internal standard (Everolimus-d4) quantification.
Frequently Asked Questions (FAQs)
Q1: Why is the efficient and consistent recovery of everolimus and this compound so critical? Due to its narrow therapeutic window and significant pharmacokinetic variability, therapeutic drug monitoring (TDM) of everolimus is essential to ensure optimal outcomes in patients.[1] Inaccurate quantification due to poor or variable recovery can lead to incorrect dosing, potentially causing toxicity (at concentrations >8 ng/mL) or loss of efficacy (at concentrations <3 ng/mL).[2][3] A reliable internal standard like this compound is crucial to compensate for analytical variability, but its own recovery must also be consistent to ensure data accuracy.[4][5]
Q2: What are the most common sample preparation techniques for extracting everolimus from whole blood? The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6] A newer technique, Salting-Out Assisted Liquid-Liquid Extraction (SALLE), has also been shown to be effective and can provide cleaner extracts than traditional PPT.[7][8]
Q3: What is a typical recovery rate I should expect for everolimus? Recovery rates are highly dependent on the chosen sample preparation method. A well-optimized Liquid-Liquid Extraction (LLE) method can achieve recovery rates of 90.9% to 94.8% for everolimus and 91.4% to 95.6% for this compound.[6][9] In contrast, some methods may yield lower recoveries; for example, one study noted recoveries between 46.3% and 50.6% for everolimus using a specific online SPE method.[10] It is critical to validate the recovery for your specific method to ensure it is consistent and reproducible.
Q4: What are "matrix effects" and how do they impact everolimus quantification? Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., phospholipids in blood).[11] This can lead to ion suppression or enhancement, causing an underestimation or overestimation of the true analyte concentration.[6][12] The use of a stable isotope-labeled internal standard, like this compound, is the best way to compensate for these effects, as the IS is affected in the same way as the analyte.[11][13]
Q5: Why is a stable isotope-labeled (SIL) internal standard like this compound the preferred choice? SIL internal standards such as this compound are considered the gold standard in quantitative LC-MS/MS bioanalysis.[4] Because they are nearly identical to the analyte in chemical structure and physicochemical properties, they co-elute chromatographically and experience the same degree of extraction variability and matrix effects.[4][5] This allows the SIL-IS to accurately track and correct for variations that occur during sample preparation and analysis, leading to significantly higher precision and accuracy.[5] While ¹³C,D₂-EVE is also available, D₄-EVE has been shown to have lower cross-interference with the non-labeled everolimus, making it a preferred choice.[1]
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Question: My recovery for both everolimus and this compound is consistently low. What are the potential causes and how can I improve it?
Low recovery can stem from several factors related to the sample preparation process. The primary goal is to identify which step is inefficient.
Potential Causes & Solutions:
-
Sub-optimal Extraction Method: Protein precipitation (PPT) is fast but can sometimes result in lower recovery compared to more rigorous methods.[14] Consider switching to Liquid-Liquid Extraction (LLE) or Salting-Out Assisted Liquid-Liquid Extraction (SALLE), which often yield higher extraction efficiencies.[6][7]
-
Inefficient Protein Precipitation: If using PPT, ensure the precipitating agent (e.g., methanol, acetonitrile, zinc sulfate) and ratios are optimized. A protocol involving a mixture of zinc sulfate and methanol is widely accepted.[1] Adding the cold precipitation solution and freezing the sample prior to centrifugation can enhance analyte recovery and produce a cleaner supernatant.[1]
-
Incorrect LLE Solvent or pH: The choice of organic solvent is critical for LLE. A mixture of diethyl ether and ethyl acetate (30:70, v/v) at an alkaline pH (e.g., 10) has been shown to provide quantitative recovery.[6] Experiment with different solvents and pH values to find the optimal conditions for your assay.
-
Analyte Adsorption: Everolimus is hydrophobic and can adsorb to plasticware (e.g., pipette tips, microcentrifuge tubes). Using low-binding labware or pre-rinsing tips with the sample can help mitigate this issue.
-
Incomplete Elution in SPE: If using Solid-Phase Extraction, the elution solvent may not be strong enough to release the analyte and internal standard from the sorbent. Test different elution solvents or increase the elution volume.
Caption: Troubleshooting workflow for low everolimus recovery.
Issue 2: High Variability in Internal Standard (IS) Response
Question: I'm observing high variability in my this compound signal across a single batch. What could be the cause?
Inconsistent IS response is a red flag that points to a lack of control over the analytical process. Since the IS is added at a fixed concentration, its response should be uniform.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: This is the most common cause.[5]
-
Pipetting Errors: Ensure pipettes are calibrated. When adding the IS, touch the pipette tip to the liquid surface to ensure complete transfer.
-
Inadequate Mixing: Ensure samples are vortexed or mixed for a consistent duration and intensity after adding the IS and extraction solvents.[6]
-
Variable Evaporation: If an evaporation step is used, ensure it is uniform across all samples. Avoid splattering by using a gentle stream of nitrogen.[6]
-
-
Inter-sample Matrix Effects: While this compound is designed to track the analyte, severe and highly variable matrix effects between different patient samples can sometimes lead to IS response fluctuations.[15] Improving the sample cleanup by switching from PPT to LLE or SPE can create a more consistent matrix environment.[7]
-
Instrument Performance:
-
Autosampler Issues: Inconsistent injection volumes can cause significant variability. Perform an autosampler precision test.
-
Ion Source Contamination: A dirty ion source can lead to erratic signal response. Clean the ion source according to the manufacturer's protocol.
-
-
Internal Standard Stability: Ensure the IS stock and working solutions are stored correctly and have not degraded.
Caption: Logical relationships in troubleshooting IS variability.
Data Summary
Table 1: Comparison of Sample Preparation Methods for Everolimus Recovery
| Method | Typical Recovery % (Everolimus) | Typical Recovery % (this compound) | Pros | Cons | Citations |
| Protein Precipitation (PPT) | Variable, often lower than LLE | Variable | Fast, simple, inexpensive. | Prone to matrix effects, may result in lower recovery. | [11][14] |
| Liquid-Liquid Extraction (LLE) | 90.9% - 94.8% | 91.4% - 95.6% | High recovery, clean extracts. | More labor-intensive, requires solvent evaporation. | [6][9] |
| Salting-Out Assisted LLE (SALLE) | Better than PPT | Better than PPT | Simplicity of PPT with cleaner extracts of LLE. | Requires optimization of salt and solvent choice. | [7][8] |
| Solid-Phase Extraction (SPE) | 46% - 57% (method dependent) | 51% - 57% (method dependent) | High potential for automation, very clean extracts. | More expensive, requires method development. | [6][10] |
Experimental Protocols
Protocol 1: High-Recovery Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated UHPLC-MS/MS method.[6][9]
-
Sample Aliquoting: Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Alkalinization: Add an appropriate volume of a basic solution (e.g., sodium carbonate) to adjust the sample pH to approximately 10.
-
Extraction: Add 2.5 mL of extraction solvent (diethyl ether: ethyl acetate, 30:70, v/v).
-
Mixing: Cap the tubes and mix on a rotary mixer for 10 minutes at a low speed (e.g., 32 x g).
-
Centrifugation: Centrifuge the samples at 3200 x g for 5 minutes at 10 °C to separate the layers.
-
Supernatant Transfer: Carefully transfer 2.0 mL of the upper organic layer to a new clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex briefly.
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Protocol 2: Common Protein Precipitation (PPT) Method
This protocol is based on commonly used methods for immunosuppressant drugs.[1]
-
Sample Aliquoting: Pipette 100 µL of whole blood sample into a microcentrifuge tube.
-
Precipitation: Add 200 µL of a cold precipitating reagent (e.g., 0.4 M zinc sulfate in methanol) containing the this compound internal standard.
-
Mixing: Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
(Optional Freeze Step): Store samples at -20 °C for 10-15 minutes to enhance protein precipitation.[1]
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system.
Table 2: Example LC-MS/MS Parameters for Everolimus Analysis
| Parameter | Setting | Citation |
| LC Column | COSMOSIL 2.5C18-MS-II (50 mm × 2.0 mm, 2.5 µm) | [6][9] |
| Mobile Phase | Isocratic: 20% (10mM ammonium acetate, pH 6.0) : 80% (Acetonitrile) | [6][9] |
| Flow Rate | 0.400 mL/min | [6][9] |
| Column Temp | 40 °C | [6][9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6][9] |
| MRM Transition (Everolimus) | m/z 975.5 → 908.5 | [6][9] |
| MRM Transition (this compound) | m/z 979.6 → 912.6 | [6][9] |
References
- 1. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid estimation of whole blood everolimus concentrations using architect sirolimus immunoassay and mathematical equations: comparison with everolimus values determined by liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the Safety Profile of Everolimus by Delayed Initiation in De Novo Heart Transplant Recipients: Results of the Prospective Randomized Study EVERHEART - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Salting Out-Assisted Liquid-Liquid Extraction for Liquid Chromatography-Tandem Mass Spectrometry Measurement of Tacrolimus, Sirolimus, Everolimus, and Cyclosporine a in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of cyclosporine, tacrolimus, sirolimus and everolimus by liquid chromatography coupled to electrospray ionization and tandem mass spectrometry: assessment of matrix effects and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. msacl.org [msacl.org]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
dealing with ion suppression in everolimus quantification with Everolimus-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression during the quantification of everolimus using Everolimus-d4 as an internal standard.
Troubleshooting Guide
This guide addresses common problems related to ion suppression in everolimus analysis and offers systematic solutions to identify and mitigate these issues.
Problem: Inconsistent or low everolimus signal intensity, even with an internal standard.
Possible Cause: Significant matrix effects are causing ion suppression that is not fully compensated for by the this compound internal standard. This can be due to co-eluting endogenous matrix components, such as phospholipids.[1][2]
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Post-Column Infusion: This qualitative method helps identify at what point during the chromatographic run ion suppression is occurring. Infuse a standard solution of everolimus and this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal indicates the retention time of interfering components.
-
Post-Extraction Addition: To quantify the extent of ion suppression, compare the peak area of an analyte spiked into a pre-extracted blank matrix with the peak area of the same analyte in a neat solution.[3]
-
-
Optimize Sample Preparation:
-
Protein Precipitation: This is a common and rapid sample preparation technique.[1][3][4] However, it may not sufficiently remove all interfering matrix components. If ion suppression is still observed, consider alternative or additional cleanup steps.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating the analyte from the matrix.[5]
-
HybridSPE: This technique is specifically designed to remove phospholipids, which are known to cause significant ion suppression in bioanalytical assays.[2]
-
-
Refine Chromatographic Conditions:
-
Improve Separation: Adjust the chromatographic gradient or change the stationary phase to better separate everolimus and this compound from co-eluting matrix components.[5]
-
Divert Flow: Use a diverter valve to direct the initial part of the chromatographic run, which may contain highly polar and interfering compounds, to waste instead of the mass spectrometer.
-
-
Verify Internal Standard Performance:
-
Ensure that the concentration of this compound is appropriate and that it is added to all samples, calibrators, and quality controls at the same concentration early in the sample preparation process.
-
The use of a stable isotopically labeled internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar ionization effects, thus compensating for matrix-induced signal variations.[6][7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in everolimus quantification?
A1: Ion suppression is a phenomenon observed in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[2][9] In the quantification of everolimus in biological samples like whole blood, endogenous components such as salts, proteins, and phospholipids can interfere with the ionization of everolimus, leading to inaccurate and imprecise results.[1][2]
Q2: How does this compound help in dealing with ion suppression?
A2: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS) for everolimus. Because it is chemically almost identical to everolimus, it has very similar chromatographic retention times and ionization characteristics.[6][10] By adding a known amount of this compound to each sample, it experiences the same degree of ion suppression as the endogenous everolimus. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for variations in signal intensity caused by matrix effects.[1][7]
Q3: What are the common sources of ion suppression in whole blood analysis of everolimus?
A3: The primary sources of ion suppression in whole blood analysis are components of the biological matrix that are not completely removed during sample preparation. These include:
-
Phospholipids: These are major components of cell membranes and are a well-documented cause of ion suppression.[2]
-
Salts and Buffers: High concentrations of salts can reduce the efficiency of the ESI process.
-
Other Endogenous Molecules: Various other small molecules present in blood can co-elute with everolimus and interfere with its ionization.
Q4: Can I use a different internal standard instead of this compound?
A4: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is highly recommended and considered the gold standard.[8] Structural analogs may have different chromatographic retention times and ionization efficiencies, leading to inadequate compensation for ion suppression. The use of a SIL-IS ensures the most accurate and precise quantification.[6][7]
Q5: What should I do if I suspect my mobile phase is contributing to signal instability?
A5: Mobile phase composition can impact signal stability. Ensure you are using high-purity (LC-MS grade) solvents and additives.[9] Improperly prepared or stored mobile phases can lead to microbial growth or precipitation of additives, which can increase background noise and interfere with ionization.[9] When changing solvent compositions, it is crucial to properly flush the system to prevent salt precipitation.[9]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various validated LC-MS/MS methods for everolimus quantification.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 1.0–30.1 | 2.5-100[11] | 4–100[5] | 1.0 - 50.0[12] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 2.5[11] | 4[5] | 1.0[12] |
| Intra-day Precision (%CV) | <15[13] | 3-19[5] | 3.3 - 8.5[14] | <7.6[14] |
| Inter-day Precision (%CV) | <15[13] | 3-19[5] | 2.2 - 10.8[14] | <7.6[14] |
| Accuracy (% Bias or Recovery) | 89.7–114.3% Recovery | 82-109% Accuracy[5] | 92.1% and 105% Accuracy[14] | 93.9 - 101.6% Recovery[12] |
| Matrix Effect Compensation | Compensated by IS | Reduced by sample prep[11] | Compensated by IS[5] | Compensated by IS[12] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This is a widely used method for the extraction of everolimus from whole blood.[4]
-
Reagents:
-
Precipitating Reagent: Methanol containing 0.4 M zinc sulfate (4:1 v/v) and the internal standard (this compound).[4]
-
-
Procedure:
-
To 100 µL of whole blood sample, add 200 µL of the precipitating reagent.[4]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the sample at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[11]
-
Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both everolimus and this compound. The ammonium adducts are often monitored.[10]
-
Visualizations
References
- 1. Determination of cyclosporine, tacrolimus, sirolimus and everolimus by liquid chromatography coupled to electrospray ionization and tandem mass spectrometry: assessment of matrix effects and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and elimination of ion suppression in the quantitative analysis of sirolimus in human blood by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. agilent.com [agilent.com]
- 5. Evaluation of a LC-MS method for everolimus preclinical determination in brain by using [(13)C2D4]RAD001 internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. zefsci.com [zefsci.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. air.unimi.it [air.unimi.it]
- 12. msacl.org [msacl.org]
- 13. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
stability of Everolimus-d4 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Everolimus-d4 under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a freezer at -20°C, where it is stable for at least two years.[1][2] An alternative is storage at 4°C, with a reported stability of at least four years.[3] It is crucial to protect the solid compound from light, air, and moisture.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents such as chloroform, methanol, ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1][3] For stock solutions, it is recommended to use an organic solvent like acetonitrile, in which it is stable for at least 2 years when stored at -20°C.[4] When using solvents like ethanol, DMSO, or DMF, it is advisable to purge the solution with an inert gas.[1] Aqueous solutions are not recommended for storage longer than one day.[1]
Q3: Is this compound stable in biological samples like whole blood?
A3: Yes, Everolimus (and by extension, this compound) demonstrates good stability in whole blood under specific conditions. For long-term storage, samples are stable at -80°C for at least 8 months.[5] At -20°C, stability is maintained for up to 90 days.[6][7] The compound can also withstand at least three freeze-thaw cycles without significant degradation.[5]
Q4: What conditions can cause this compound to degrade?
A4: this compound is susceptible to degradation under acidic and oxidative conditions.[][9] Forced degradation studies on everolimus showed approximately 7.02% degradation under acidic conditions (2N HCl at 60°C for 30 minutes) and about 10.09% degradation under oxidizing conditions (20% H₂O₂ at 60°C for 30 minutes).[9] It is relatively stable under alkaline, neutral, thermal, and photolytic stress, with less than 1% degradation observed under these conditions.[][9]
Troubleshooting Guide
Issue: I see extra peaks in my chromatogram when analyzing my this compound sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review your storage conditions. If the compound or solution was exposed to acidic or oxidizing agents, or stored improperly (e.g., aqueous solution for an extended period), degradation may have occurred.[][9] Prepare a fresh stock solution from solid material that has been stored correctly.
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Solution: Ensure all glassware is clean and use high-purity solvents for your preparations. Run a blank (solvent only) to check for contaminants in your chromatographic system.
-
Issue: The concentration of my this compound internal standard seems lower than expected.
-
Possible Cause 1: Short-term instability at room temperature.
-
Solution: While generally stable, prolonged exposure to room temperature, especially in solution or in a biological matrix, can lead to some degradation. A study on everolimus in whole blood showed a 6.1% decrease in concentration after one week at 30°C.[6][7] Minimize the time samples are kept at room temperature during experimental procedures.
-
-
Possible Cause 2: Incomplete dissolution.
-
Solution: Ensure the complete dissolution of the solid this compound in the chosen solvent. Vortexing or sonicating the solution can aid in complete dissolution.
-
Stability Data Summary
The following tables summarize the stability of Everolimus (which is expected to be comparable to this compound) under various conditions.
Table 1: Stability of Solid this compound
| Storage Temperature | Duration | Reported Stability |
| 4°C | ≥ 4 years | Stable[3] |
| -20°C | ≥ 2 years | Stable[1][2] |
Table 2: Stability of Everolimus in Solution
| Solvent | Storage Temperature | Duration | Reported Stability |
| Acetonitrile | -20°C | ≥ 2 years | Stable[4] |
| Aqueous Buffer | Room Temperature | > 1 day | Not Recommended[1] |
Table 3: Stability of Everolimus in Whole Blood
| Storage Temperature | Duration | Concentration Change |
| 30°C | 7 days | ~6.1% decrease[6][7] |
| -20°C | 90 days | Stable[6][7] |
| -80°C | 8 months | Stable[5] |
| Freeze-Thaw | 3 cycles | Stable[5] |
Experimental Protocols
Protocol: Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general procedure for determining the stability of this compound in a given solvent and storage condition.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the solvent to be tested to a final concentration of 10 µg/mL.
-
Aliquot the solution into several vials appropriate for the storage conditions being tested (e.g., amber vials for light protection).
-
-
Storage:
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Designate time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of ammonium acetate buffer and acetonitrile (e.g., 50:50 v/v) with the pH adjusted to 6.5 using orthophosphoric acid.[9]
-
Column: A C18 column (e.g., 100 x 4.6 mm, 5 µm) is typically used.[]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[9]
-
Detection: UV detection at 280 nm.[9]
-
Injection Volume: 20 µL.
-
Analysis: At each time point, inject a sample onto the HPLC system. Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at time 0.
-
Calculate the percentage of this compound remaining using the formula: (Peak Area at time T / Peak Area at time 0) * 100%
-
Visualizations
Caption: Experimental workflow for an this compound stability study.
Caption: Everolimus inhibits the mTOR signaling pathway.
Caption: Simplified degradation pathways of Everolimus.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Everolimus (2-hydroxyethyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. caymanchem.com [caymanchem.com]
- 4. adipogen.com [adipogen.com]
- 5. Quantification and stability of everolimus (SDZ RAD) in human blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of sirolimus and everolimus measured by immunoassay techniques in whole blood samples from kidney transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
impact of hematocrit on everolimus quantification with Everolimus-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of everolimus, particularly focusing on the impact of hematocrit when using Everolimus-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when quantifying everolimus in whole blood samples?
A1: A significant challenge in the quantification of everolimus in whole blood is the "hematocrit effect." Hematocrit, the volume percentage of red blood cells in blood, can vary significantly between patients. This variability can influence the accuracy of the measurement by affecting sample viscosity, red blood cell lysis efficiency, and the extraction recovery of the drug from the blood matrix.[1][2][3]
Q2: How does hematocrit specifically impact the quantification of everolimus?
A2: Hematocrit can impact everolimus quantification in several ways:
-
Extraction Recovery: Varying hematocrit levels can alter the efficiency of the extraction process. Studies have shown that for everolimus and the structurally similar sirolimus, the extraction recoveries can be influenced by both hematocrit value and the analyte concentration.[1][2][3]
-
Sample Homogeneity: In techniques like dried blood spot (DBS) analysis, hematocrit affects the viscosity of the blood, which in turn influences the size of the blood spot and the distribution of the analyte on the paper.[2][4] This can lead to inaccuracies if not properly controlled.
-
Matrix Effects in LC-MS/MS: While a stable isotope-labeled internal standard like this compound is designed to compensate for matrix effects, extreme variations in hematocrit can still potentially lead to differential extraction and ionization suppression or enhancement between the analyte and the internal standard.
Q3: Can the use of this compound as an internal standard completely eliminate the hematocrit effect?
A3: While using a stable isotope-labeled internal standard like this compound is the gold standard and significantly mitigates variability, it may not completely eliminate the hematocrit effect in all situations. The underlying assumption is that the analyte and the internal standard behave identically during sample preparation and analysis. However, significant variations in hematocrit can lead to differential partitioning and extraction recovery between everolimus and this compound, especially in complex whole blood matrices. Therefore, it is crucial to validate the method across a range of hematocrit levels.
Q4: What are the acceptable hematocrit ranges for reliable everolimus quantification?
A4: While specific ranges can be method-dependent, it is generally recommended to evaluate the impact of hematocrit during method validation. For some related compounds like sirolimus, reliable concentrations are obtained when the patient's hematocrit is between 0.23 and 0.50 L/L.[2] Values outside this range, particularly very low hematocrit levels (<0.20 L/L), have been associated with lower recovery.[2]
Q5: Are there alternative sampling techniques that can minimize the hematocrit effect?
A5: Yes, volumetric microsampling techniques, such as Volumetric Absorptive Microsampling (VAMS), have been shown to largely mitigate the issue of hematocrit-related variability.[4] These methods collect a fixed volume of blood, which reduces the impact of hematocrit on the sample volume and analyte distribution.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of everolimus in whole blood using LC-MS/MS with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in quality control (QC) samples at different hematocrit levels. | Inconsistent lysis of red blood cells across different hematocrit levels, leading to variable extraction efficiency. | Ensure complete hemolysis of red blood cells during the sample preparation. This can be achieved by adding a hypotonic solution (e.g., water) and allowing sufficient incubation time before protein precipitation.[5][6] |
| Negative bias observed in samples with low hematocrit and high everolimus concentration. | Incomplete extraction of everolimus from the sample matrix. Studies have shown that the combination of low hematocrit and high drug concentration can negatively impact extraction recovery.[1][2][3] | Optimize the extraction procedure. This may involve adjusting the type and volume of the protein precipitation agent (e.g., zinc sulfate with methanol) or employing a solid-phase extraction (SPE) method for cleaner extracts.[5][7][8] |
| Poor reproducibility of results. | Inconsistent sample processing or matrix effects that are not fully compensated for by the internal standard. | Review and standardize the entire workflow, from sample collection and storage to extraction and analysis. Evaluate for matrix effects by performing post-extraction addition experiments with samples across a range of hematocrit levels. |
| Discrepancy between results obtained with your method and a reference method. | Method-specific biases related to calibration standards, extraction efficiency, or instrument parameters. | Perform a thorough method validation, including a comparison with a validated reference method using patient samples with diverse hematocrit levels. Ensure that the calibration standards are prepared in a matrix with a hematocrit level that is representative of the study samples. |
Quantitative Data Summary
The following table summarizes the reported bias in everolimus and sirolimus quantification at different hematocrit levels compared to a standard hematocrit of 0.35 L/L.
| Analyte | Hematocrit (L/L) | Drug Concentration | Observed Bias | Reference |
| Everolimus | 0.20 | High (50 µg/L) | -28% | [1] |
| Sirolimus | 0.20 | High (50 µg/L) | -20% | [1] |
Experimental Protocols
General Workflow for Everolimus Quantification by LC-MS/MS
This section outlines a typical experimental workflow for the quantification of everolimus in whole blood using protein precipitation followed by LC-MS/MS analysis.
Caption: General workflow for everolimus quantification.
Logical Relationship of Hematocrit Impact
The following diagram illustrates the logical relationship between hematocrit variation and its potential impact on the accuracy of everolimus quantification.
Caption: Impact of hematocrit on everolimus quantification.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast LC-MS/MS analysis of tacrolimus, sirolimus, everolimus and cyclosporin A in dried blood spots and the influence of the hematocrit and immunosuppressant concentration on recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification and stability of everolimus (SDZ RAD) in human blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Everolimus-d4 Applications
Welcome to the central hub for troubleshooting and guidance on the use of Everolimus-d4 as an internal standard in analytical studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are Everolimus and its deuterated internal standard, this compound, expected to co-elute in LC-MS/MS analysis?
A1: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, a deuterated internal standard such as this compound is the ideal choice for quantification. Because its chemical structure is nearly identical to the analyte (Everolimus), it is expected to have the same physicochemical properties. This results in similar behavior during sample extraction, chromatography, and ionization. The goal is for the internal standard to co-elute with the analyte so that it can accurately account for variations in sample processing and instrument response. The mass spectrometer can easily distinguish between the two compounds due to the difference in their mass-to-charge ratios (m/z).
Q2: If co-elution of Everolimus and this compound is desired, what constitutes a "co-eluting peak problem"?
A2: A "co-eluting peak problem" in this context does not refer to the co-elution of the analyte and its internal standard. Instead, it refers to the co-elution of one or more other interfering compounds from the sample matrix with either the Everolimus or the this compound peak. These interferences can lead to inaccurate quantification by artificially inflating or suppressing the signal of the analyte or the internal standard.
Q3: I've observed a shoulder on my chromatographic peak for Everolimus/Everolimus-d4. What could be the cause?
A3: A shoulder on your peak could indicate several issues. It may be a sign of co-elution with an interfering compound from the matrix. Other potential causes include column degradation, a partially clogged frit, or issues with the injection solvent.
Q4: My results show high variability. Could this be related to co-elution?
A4: Yes, high variability can be a symptom of co-eluting interferences, particularly if the interfering substance is not consistently present in all samples. This can lead to differential matrix effects, where the ionization of the analyte and internal standard is inconsistently suppressed or enhanced across different samples, resulting in poor precision.[1][2]
Q5: What are common sources of interference in Everolimus analysis?
A5: Interferences in Everolimus analysis can originate from several sources. These include other medications the patient may be taking (co-medication), metabolites of Everolimus that may be present in the sample, and endogenous components of the biological matrix (e.g., lipids, proteins).[3][4]
Troubleshooting Guides
Issue 1: Suspected Co-eluting Interference from the Matrix
Symptoms:
-
Poor peak shape (e.g., shoulders, split peaks).
-
Inaccurate or inconsistent results.
-
High variability in the analyte-to-internal standard area ratio in quality control samples.
Troubleshooting Steps:
-
Optimize Chromatographic Separation: The most effective way to resolve co-eluting peaks is to improve the chromatographic method.
-
Modify the Mobile Phase Gradient: Adjusting the gradient slope or the organic solvent composition can alter the selectivity of the separation.
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, using a column with a different chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide a different selectivity and resolve the interference.
-
Adjust pH: Altering the pH of the mobile phase can change the ionization state of interfering compounds, thereby affecting their retention time.
-
-
Enhance Sample Preparation: A more rigorous sample clean-up can remove interfering substances before analysis.
-
Solid-Phase Extraction (SPE): If you are using protein precipitation, switching to a suitable SPE method can provide a cleaner extract.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to isolate the analyte from matrix components based on partitioning between two immiscible solvents.
-
-
Confirm with a More Selective Mass Transition: If chromatographic resolution is not possible, selecting a different, more specific precursor-to-product ion transition (MRM) for Everolimus may help to eliminate the interference, provided the interfering compound does not also produce the same fragment ion.
Issue 2: Isotopic Purity and Crosstalk
Symptoms:
-
A significant signal is detected at the this compound mass transition when analyzing a high-concentration sample of unlabeled Everolimus.
-
The calibration curve is non-linear, particularly at the high end.[5]
Troubleshooting Steps:
-
Verify Isotopic Purity:
-
Inject a high-concentration solution of the this compound internal standard alone and check for any signal at the mass transition of unlabeled Everolimus.[6]
-
Consult the Certificate of Analysis for your internal standard to confirm its isotopic purity.
-
-
Address Isotopic Crosstalk:
-
If the M+4 isotope of Everolimus contributes to the this compound signal, this can cause a positive bias. This is more common with internal standards that have a smaller mass difference from the analyte.
-
If significant crosstalk from the analyte to the internal standard channel is confirmed, you may need to use a higher concentration of the internal standard or select a different internal standard with a greater mass difference if available.
-
Workflow for Investigating Co-eluting Interferences
Caption: A logical workflow for troubleshooting co-eluting peaks.
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and rapid method for extracting Everolimus from whole blood samples.[7][8][9]
-
To 100 µL of whole blood sample, calibrator, or quality control, add 200 µL of a precipitating solution (e.g., methanol or acetonitrile containing 0.1 M zinc sulfate) that includes this compound at a known concentration.[7]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
Representative LC-MS/MS Parameters
The following table summarizes typical parameters for the analysis of Everolimus and this compound. These should be optimized for your specific instrumentation.
| Parameter | Typical Value |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, <3 µm) |
| Mobile Phase A | Water with 2 mM ammonium acetate and 0.1% formic acid[10] |
| Mobile Phase B | Methanol/Acetonitrile (50:50, v/v) with 2 mM ammonium acetate and 0.1% formic acid[10] |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 - 60 °C |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Everolimus) | Q1: 975.6 m/z -> Q3: 908.5 m/z (Ammonium adduct)[7] |
| MRM Transition (this compound) | Q1: 979.6 m/z -> Q3: 912.5 m/z (Ammonium adduct)[7] |
Everolimus Signaling Pathway
Everolimus functions by inhibiting the mammalian target of rapamycin (mTOR), specifically the mTORC1 complex. This inhibition disrupts a key signaling pathway involved in cell growth, proliferation, and survival.[11]
Caption: The inhibitory action of Everolimus on the mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of everolimus metabolite patterns in trough blood samples of kidney transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. msacl.org [msacl.org]
- 9. 30409 - Everolimus LC-MS/MS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 10. mdpi.com [mdpi.com]
- 11. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating an LC-MS/MS Method for Everolimus Using Everolimus-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the immunosuppressant drug everolimus in whole blood using its deuterated internal standard, Everolimus-d4. The performance of this method is compared with alternatives using different internal standards, supported by experimental data.
Everolimus is a critical immunosuppressive agent with a narrow therapeutic window, necessitating precise and accurate therapeutic drug monitoring (TDM) to ensure patient safety and efficacy. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity and specificity. The choice of internal standard is paramount for a robust and reliable method. This guide focuses on the validation of an LC-MS/MS method employing this compound and compares its performance against methods using the analog internal standards 32-desmethoxyrapamycin and ascomycin.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is crucial to correct for variations in sample preparation and instrument response. While isotopically labeled internal standards like this compound are often preferred due to their similar chemical and physical properties to the analyte, analog internal standards can also provide acceptable performance.[1][2]
| Parameter | This compound (Isotopically Labeled) | 32-desmethoxyrapamycin (Analog) | Ascomycin (Analog) |
| Linearity Range (ng/mL) | 1.0 - 100[3] | 1.0 - 50 | 1.0 - 100[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0[2] | 1.0[2] | Not explicitly stated in comparative studies |
| Intra-day Precision (%CV) | < 10[1] | < 10[1] | Not explicitly stated in comparative studies |
| Inter-day Precision (%CV) | < 8[1] | < 8[1] | Not explicitly stated in comparative studies |
| Accuracy/Trueness (%) | 91 - 110[1] | 91 - 110[1] | Not explicitly stated in comparative studies |
| Recovery (%) | 98.3 - 108.1[2] | 98.3 - 108.1[2] | Not explicitly stated in comparative studies |
| Matrix Effect | Compensated by IS[4] | No significant matrix effects observed[1] | Compensated by IS[3] |
| Correlation with Independent Method (Slope) | 0.95[2] | 0.83[2] | Not explicitly stated in comparative studies |
Note: Data is compiled from multiple sources and direct head-to-head comparisons under identical conditions are limited.
While both this compound and 32-desmethoxyrapamycin demonstrate acceptable performance, this compound shows a more favorable comparison with an independent LC-MS/MS method, as indicated by a slope closer to 1.[2] This suggests that the isotopically labeled internal standard more accurately compensates for analytical variability.
Experimental Protocols
Detailed methodologies for the quantification of everolimus in whole blood using LC-MS/MS are provided below.
Method 1: Using this compound as Internal Standard
1. Sample Preparation (Protein Precipitation) [1][3]
-
To 100 µL of whole blood sample, add 200 µL of a precipitating reagent (a 1:4 ratio of 0.4 M zinc sulphate to methanol) containing this compound.[3]
-
Vortex the mixture for 30 seconds.[3]
-
Centrifuge at 10,000 rpm for 4 minutes.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
2. Liquid Chromatography [1]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 4 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: 50:50 (v/v) mixture of acetonitrile and methanol with 4 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 60 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry [3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Method 2: Using 32-desmethoxyrapamycin as Internal Standard
The experimental protocol is similar to Method 1, with the key difference being the use of 32-desmethoxyrapamycin as the internal standard in the precipitating reagent. The MRM transition for 32-desmethoxyrapamycin would need to be optimized on the specific mass spectrometer being used.
Mandatory Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of everolimus.
Caption: Simplified mTOR signaling pathway and the mechanism of action of everolimus.
References
The Gold Standard Debate: Everolimus-d4 Versus Analog Internal Standards in Everolimus Quantification
A comprehensive analysis for researchers, scientists, and drug development professionals on the performance and application of deuterated and analog internal standards in the quantification of the immunosuppressant drug, Everolimus.
In the precise world of therapeutic drug monitoring and pharmacokinetic studies, the choice of an appropriate internal standard is critical for accurate and reliable quantification of analytes. For the immunosuppressant Everolimus, the stable isotope-labeled (SIL) internal standard, Everolimus-d4, is often considered the gold standard. However, analog internal standards, such as 32-desmethoxyrapamycin, continue to be utilized. This guide provides an objective comparison of this compound and its analog counterparts, supported by experimental data, to assist researchers in making informed decisions for their analytical assays.
Performance Characteristics: A Head-to-Head Comparison
The primary function of an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is to compensate for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. An ideal internal standard should mimic the analyte's behavior as closely as possible.
Stable isotope-labeled internal standards like this compound are structurally identical to the analyte, with the only difference being the presence of heavier isotopes. This structural identity results in very similar physicochemical properties, leading to co-elution with the analyte and experiencing similar matrix effects.[1][2] Analog internal standards are structurally similar but not identical to the analyte.[1]
A comparative study evaluated the performance of this compound and an analog internal standard, 32-desmethoxyrapamycin, for the quantification of everolimus by an LC-MS/MS method.[3] The key performance characteristics from this study and others are summarized in the table below.
| Performance Metric | This compound (Deuterated IS) | 32-desmethoxyrapamycin (Analog IS) | Ascomycin (Analog IS) | Reference |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Not explicitly stated for Everolimus | [3] |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | Not explicitly stated for Everolimus | [3] |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% | Not explicitly stated for Everolimus | [3] |
| Correlation with Independent LC-MS/MS Method (Slope) | 0.95 | 0.83 | Not applicable | [3] |
| Correlation Coefficient (r) | > 0.98 | > 0.98 | Not applicable | [3] |
| Median Accuracy (vs. ANIS) | 9.1% | 9.8% | - | [4] |
While both this compound and 32-desmethoxyrapamycin demonstrated acceptable performance, this compound showed a more favorable comparison with an independent LC-MS/MS method, as indicated by a slope closer to 1.[3] Another study comparing isotopically labeled internal standards (ILISs) with analog internal standards (ANISs) for several immunosuppressants, including everolimus, found no statistically different results between the two types of standards for patient and proficiency testing samples.[4] However, it is generally acknowledged that ILISs like this compound are superior in compensating for matrix effects due to their near-identical chromatographic behavior to the analyte.[1][5]
Experimental Protocols
The data presented above was generated using established LC-MS/MS methods. A typical experimental workflow for the quantification of Everolimus in whole blood is as follows:
1. Sample Preparation:
-
Whole blood samples are lysed, often with the addition of water.[6]
-
Proteins are precipitated using a reagent such as zinc sulfate in methanol.[7]
-
The internal standard (either this compound or an analog) is added to the sample.
-
The mixture is vortexed and centrifuged to separate the supernatant containing the analyte and internal standard.[7]
2. Chromatographic Separation:
-
The supernatant is injected into a liquid chromatography system.
-
Separation is typically achieved on a C18 reversed-phase column.[4]
3. Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify Everolimus and the internal standard.[3]
-
For Everolimus, two transitions are often monitored for quantification and qualification (e.g., 975.6 → 908.7 as the quantifier and 975.6 → 926.9 as the qualifier).[3]
Caption: Experimental workflow for Everolimus quantification.
Choosing the Right Internal Standard: A Logical Framework
The selection of an internal standard is a critical decision in method development. While deuterated standards are often preferred, practical considerations and experimental validation are paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
cross-validation of everolimus assays with different internal standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different internal standards used in the cross-validation of everolimus assays, supported by experimental data. The choice of an appropriate internal standard is critical for the accuracy and reliability of therapeutic drug monitoring (TDM) of everolimus, an immunosuppressant with a narrow therapeutic window.[1][2][3] This document outlines the performance of various internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Experimental Protocols
The methodologies described below are based on established LC-MS/MS methods for the quantification of everolimus in whole blood.[4]
Sample Preparation: Protein Precipitation
A common and efficient method for sample preparation in everolimus assays is protein precipitation.
-
Sample Collection: Whole blood samples are collected in EDTA tubes.[5][6]
-
Internal Standard Spiking: A known concentration of the internal standard is added to the whole blood sample.
-
Precipitation: A protein precipitating agent, such as zinc sulfate in methanol or acetonitrile, is added to the sample.[3][7]
-
Vortexing: The mixture is vortexed to ensure thorough mixing and complete protein precipitation.[3]
-
Centrifugation: The sample is centrifuged at high speed to pellet the precipitated proteins.[3]
-
Supernatant Transfer: The clear supernatant containing everolimus and the internal standard is transferred to a clean tube for analysis.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The prepared samples are analyzed using an LC-MS/MS system.
-
Chromatographic Separation: A reverse-phase C18 column is typically used for the chromatographic separation of everolimus and the internal standard from other matrix components.[8]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for everolimus and the internal standard to ensure selectivity and sensitivity.[4][9] For everolimus, two transitions are often monitored for quantification and qualification (e.g., 975.6 → 908.7 as the quantifier and 975.6 → 926.9 as the qualifier).[4]
Performance Comparison of Internal Standards
The selection of an internal standard is crucial for compensating for variability during sample preparation and analysis. The two main types of internal standards used for everolimus are stable isotope-labeled (isotopic) and analog internal standards.
Quantitative Data Summary
The following table summarizes the performance characteristics of different internal standards from various studies.
| Internal Standard | Type | Lower Limit of Quantification (LLOQ) (ng/mL) | Total Coefficient of Variation (CV%) | Correlation with Reference Method (r) | Slope vs. Reference Method | Reference |
| Everolimus-d4 | Isotopic | 1.0 | 4.3 - 7.2 | > 0.98 | 0.95 | [4] |
| 32-desmethoxyrapamycin | Analog | 1.0 | 4.3 - 7.2 | > 0.98 | 0.83 | [4] |
| [13C2D4]RAD001 | Isotopic | 0.5 | < 9 | 0.93 | Not explicitly stated, but closer agreement than analog IS | [7] |
| Rapamycin-d3 | Isotopic | 2.0 | 5.7 - 19.1 | 0.99 | 0.96 | [9] |
Key Observations:
-
Both stable isotope-labeled (this compound, [13C2D4]RAD001, rapamycin-d3) and analog (32-desmethoxyrapamycin) internal standards can provide acceptable performance for the quantification of everolimus.[4]
-
Stable isotope-labeled internal standards, such as this compound, may offer a more favorable comparison with independent LC-MS/MS methods, as indicated by a slope closer to 1.[4]
-
The use of a more sensitive mass spectrometer can lead to a lower LLOQ, as seen with the [13C2D4]RAD001 internal standard.[7]
-
No significant difference in the total coefficient of variation was observed between this compound and 32-desmethoxyrapamycin in one study.[4]
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the experimental workflow and the logical relationships in the cross-validation of everolimus assays.
Caption: Experimental workflow for everolimus quantification.
Caption: Cross-validation of everolimus assays.
Conclusion
The cross-validation of everolimus assays with different internal standards demonstrates that both stable isotope-labeled and analog internal standards can yield acceptable results for therapeutic drug monitoring.[4] However, stable isotope-labeled internal standards like this compound and [13C2D4]RAD001 are generally preferred as they more closely mimic the behavior of the analyte during extraction and ionization, potentially leading to improved accuracy and a better correlation with reference methods.[4][7] The choice of internal standard should be carefully considered and validated to ensure the reliability of everolimus concentration measurements, which is crucial for optimizing patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. RePub, Erasmus University Repository: Therapeutic drug monitoring of everolimus: a consensus report [repub.eur.nl]
- 3. msacl.org [msacl.org]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term cross-validation of everolimus therapeutic drug monitoring assays: the Zortracker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term Cross-validation of Everolimus Therapeutic Drug Monitoring Assays: The Zortracker Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid estimation of whole blood everolimus concentrations using architect sirolimus immunoassay and mathematical equations: comparison with everolimus values determined by liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Everolimus Quantification: A Comparative Analysis of Everolimus-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of the immunosuppressant drug everolimus is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring optimal patient outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, owing to its high sensitivity and specificity. A key component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comparative analysis of the performance of the stable isotope-labeled internal standard, Everolimus-d4, against other alternatives, supported by experimental data.
Comparative Performance of Internal Standards
The choice of internal standard significantly impacts the reliability of everolimus quantification. The ideal IS should co-elute with the analyte and exhibit similar ionization characteristics, thus compensating for matrix effects and fluctuations in instrument performance. Stable isotope-labeled internal standards, such as this compound, are often considered superior to analog internal standards.
A study comparing this compound with the analog internal standard 32-desmethoxyrapamycin found that while both performed acceptably, this compound offered a more favorable comparison with an independent LC-MS/MS method.[1] Specifically, the method using this compound demonstrated a better slope (0.95) in comparison to the method using 32-desmethoxyrapamycin (0.83), indicating a closer agreement with the reference method.[1]
Another study investigating the impact of replacing analog internal standards with isotopically labeled internal standards for the quantification of several immunosuppressants, including everolimus with this compound, concluded that while isotopically labeled standards are generally considered superior, they may not always be essential.[2] The results for patient and proficiency testing samples were not statistically different between the two types of internal standards.[2]
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for everolimus quantification utilizing this compound and an analog internal standard.
Table 1: Method Validation Parameters with Different Internal Standards
| Parameter | This compound | 32-desmethoxyrapamycin (Analog IS) | Reference |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | [1] |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | [1] |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% | [1] |
| Correlation Coefficient (r) vs. Reference Method | > 0.98 | > 0.98 | [1] |
| Slope vs. Reference Method | 0.95 | 0.83 | [1] |
Table 2: Accuracy and Precision Data for Everolimus Quantification using this compound
| Quality Control Level | Within-day Imprecision (%) | Between-day Imprecision (%) | Trueness (%) | Median Accuracy (%) | Reference |
| Low | < 10% | < 8% | 91% - 110% | 9.1% | [2] |
| Medium | < 10% | < 8% | 91% - 110% | 9.1% | [2] |
| High | < 10% | < 8% | 91% - 110% | 9.1% | [2] |
Experimental Protocols
A detailed experimental protocol for the quantification of everolimus in whole blood using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is a synthesis of methodologies reported in the literature.[1][2]
Sample Preparation
-
Hemolysis and Protein Precipitation: To a 50 µL whole blood sample, add the internal standard solution (this compound). Induce hemolysis and precipitate proteins by adding a suitable solvent, such as acetonitrile or methanol containing zinc sulfate.[3]
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or vial for analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for everolimus and this compound.
-
Everolimus Transitions: For instance, 975.6 → 908.7 (quantifier) and 975.6 → 926.9 (qualifier).[1]
-
This compound Transition: A corresponding shifted m/z transition.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the quantification of everolimus using LC-MS/MS.
Caption: Experimental workflow for everolimus quantification.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods for the quantification of everolimus provides high accuracy and precision. While analog internal standards can offer acceptable performance, this compound, as a stable isotope-labeled internal standard, more closely mimics the behavior of the analyte, leading to more reliable correction for analytical variability.[1] The presented data and experimental protocol provide a solid foundation for researchers and clinicians to develop and implement robust and reliable methods for therapeutic drug monitoring of everolimus.
References
- 1. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. msacl.org [msacl.org]
- 4. Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: Unveiling the Linearity and Detection Range of Everolimus Quantification Using Everolimus-d4
A deep dive into the analytical performance of everolimus quantification, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of methods utilizing the deuterated internal standard, everolimus-d4. Supported by experimental data, this document elucidates the linearity, range of detection, and detailed protocols essential for accurate therapeutic drug monitoring and pharmacokinetic studies.
Everolimus, a critical immunosuppressant and anti-cancer agent, requires precise monitoring due to its narrow therapeutic window. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for achieving accurate and reliable quantification. This guide explores the performance characteristics of this analytical approach, offering a comparative look at its efficacy.
Performance Metrics: A Quantitative Overview
The linearity and sensitivity of an analytical method are paramount for its application in a clinical or research setting. The following tables summarize the performance data for everolimus quantification using this compound as an internal standard across various studies and sample matrices.
| Parameter | Whole Blood | Volumetric Absorptive Microsampling (VAMS) | Quantitative Dried Blood Spot (qDBS) | Reference |
| Linearity Range (ng/mL) | 1.27 - 64.80 | 0.50 - 60 | 0.50 - 60 | [1] |
| 1.0 - 100 (for everolimus) | ||||
| 1.0 - 41 (for everolimus) | [2] | |||
| 0.77 - 39 (for everolimus) | [3] | |||
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 0.50 | 0.50 | [1][4] |
| 1.27 | [1] | |||
| Limit of Detection (LOD) (ng/mL) | 0.13 | 0.15 | 0.15 | [1] |
Method Comparison: Internal Standards and Analytical Techniques
While this compound is a widely accepted internal standard, other alternatives and analytical methods exist. The choice of internal standard and methodology can influence the accuracy and precision of the results.
| Internal Standard / Method | Key Findings | Reference |
| This compound vs. 32-desmethoxyrapamycin | Both internal standards demonstrated acceptable performance. However, this compound showed a better slope (0.95 vs. 0.83) in comparison to an independent LC-MS/MS method, suggesting a more favorable comparison.[4] The total coefficient of variation for everolimus was comparable between the two standards (4.3%-7.2%).[4] | [4] |
| LC-MS/MS vs. Immunoassays (QMS and Elecsys) | Immunoassays (Quantitative Microsphere System - QMS, and Elecsys) showed good correlation with LC-MS/MS.[5] However, the Elecsys assay tended to overestimate everolimus concentrations (mean bias: 34.2%), while the QMS assay showed a slight negative deviation (mean bias: -8.0%) compared to LC-MS/MS.[5] These discrepancies highlight the importance of method-specific therapeutic ranges. | [5][6] |
Experimental Protocol: A Step-by-Step Guide to Everolimus Quantification
The following protocol outlines a typical workflow for the quantification of everolimus in whole blood using this compound and LC-MS/MS.
1. Sample Preparation:
-
Protein Precipitation: To a 20 µL whole blood sample, add 20 µL of ammonium bicarbonate, followed by 20 µL of zinc sulfate.[2] Then, add 100 µL of an internal standard solution containing this compound in acetonitrile.[2] This step serves to precipitate proteins that can interfere with the analysis.
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains everolimus and the internal standard, to a clean vial for analysis.[2]
2. Chromatographic Separation:
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[7]
-
Column: Employ a C18 reversed-phase column for separation.[8]
-
Mobile Phase: A common mobile phase consists of a gradient of ammonium acetate in water and methanol.[2]
-
Injection: Inject a small volume (e.g., 20 µL) of the prepared supernatant onto the column.[2]
3. Mass Spectrometric Detection:
-
Instrumentation: Use a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ion Monitoring: Monitor for the specific precursor-to-product ion transitions for both everolimus and this compound. The use of multiple reaction monitoring (MRM) enhances the selectivity and sensitivity of the assay.
Workflow for Everolimus Quantification
Caption: Experimental workflow for everolimus quantification using LC-MS/MS.
References
- 1. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study [mdpi.com]
- 2. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Drug Monitoring of Everolimus: Comparability of Concentrations Determined by 2 Immunoassays and a Liquid Chromatography Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Narrative Review of Chromatographic Bioanalytical Methods for Quantifying Everolimus in Therapeutic Drug Monitoring Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Everolimus Quantification with Everolimus-d4: A Performance Guide
This guide provides a comprehensive comparison of methods for the quantification of everolimus in whole blood, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing Everolimus-d4 as a stable isotope-labeled internal standard. The information is intended for researchers, scientists, and drug development professionals involved in the therapeutic drug monitoring (TDM) and clinical research of everolimus.
Everolimus, an inhibitor of the mammalian target of rapamycin (mTOR), is a critical immunosuppressant used in organ transplantation and for the treatment of certain cancers.[1][2] Due to its narrow therapeutic window and significant pharmacokinetic variability, TDM is essential to optimize dosing and minimize toxicity.[2][3][4][5] While various analytical methods are available, LC-MS/MS is considered the gold standard due to its superior specificity and sensitivity compared to immunoassays.[6][7][8] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification, as it effectively compensates for matrix effects and variations in sample processing.[9][10]
Data Presentation: Performance of LC-MS/MS Methods for Everolimus Quantification
The following table summarizes the performance characteristics of various LC-MS/MS methods for the quantification of everolimus in whole blood, utilizing a stable isotope-labeled internal standard (IS), primarily this compound. This data is compiled from multiple independent laboratory validations.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 1.0 - 50.0 | 0.50 - 60 | 1.27 - 64.80 | 2.2 - 43.7 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 0.5 | 1.27 | 0.5 |
| Intra-day Precision (%CV) | < 7.2 | Not Reported | Not Reported | < 7.6 |
| Inter-day Precision (%CV) | 4.3 - 7.2 | Not Reported | Not Reported | < 7.6 |
| Accuracy/Recovery (%) | 98.3 - 108.1 | 93.9 - 101.6 | Not Reported | 92.1 - 105 |
| Internal Standard | This compound | This compound | Not specified | 23-desmethoxyrapamycin |
| Ionization Method | ESI+ | Not Reported | Not Reported | APCI- |
Data synthesized from multiple sources.[2][9][10][11]
Participation in external proficiency testing programs is highly recommended to ensure the ongoing accuracy and comparability of results between laboratories.[3][4]
Experimental Protocols
A generalized, robust LC-MS/MS protocol for the quantification of everolimus in whole blood using this compound is detailed below. This protocol is based on common methodologies presented in the literature.[7][9][11][12]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample, calibrator, or quality control sample, add 500 µL of a precipitation solution. This solution consists of an organic solvent (e.g., acetonitrile or methanol) containing the internal standard, this compound, at a known concentration. A common precipitating agent like zinc sulfate may also be included.[9]
-
Vortex the mixture vigorously for at least 10 seconds to ensure complete protein precipitation.
-
Incubate the mixture at room temperature for 10 minutes.
-
Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean injection vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a combination of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is common.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 50 µL of the supernatant is injected.[11]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is frequently used, though atmospheric pressure chemical ionization (APCI) in negative mode has also been reported.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect and quantify the precursor-to-product ion transitions for both everolimus and the internal standard, this compound.
-
Everolimus Transitions: The ammonium adduct [M+NH4]+ at m/z 975.6 is often selected as the precursor ion.[12] Common product ions are monitored for quantification and qualification.
-
This compound Transitions: The corresponding deuterated precursor and product ions are monitored.
-
-
3. Data Analysis
-
The peak area ratio of everolimus to this compound is calculated for each sample.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.
-
The concentration of everolimus in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Everolimus Signaling Pathway
Everolimus exerts its effect by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][13][14][15] The diagram below illustrates the key components of this pathway and the point of inhibition by everolimus.
Caption: The mTOR signaling pathway and the inhibitory action of everolimus.
Experimental Workflow for Everolimus Quantification
The following diagram outlines the logical workflow for the quantification of everolimus in whole blood samples using LC-MS/MS with an internal standard.
Caption: Workflow for everolimus quantification by LC-MS/MS.
References
- 1. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study [mdpi.com]
- 3. Therapeutic Drug Monitoring of Everolimus: A Consensus Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Everolimus Blood LCMS Test Price, Range and Preparation | Metropolis Healthcare [metropolisindia.com]
- 6. Therapeutic Drug Monitoring of Everolimus: Comparability of Concentrations Determined by 2 Immunoassays and a Liquid Chromatography Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rapamycin.news [rapamycin.news]
- 8. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. msacl.org [msacl.org]
- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive quantification of sirolimus and everolimus by LC-MS/MS with online sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. clinicalpub.com [clinicalpub.com]
Performance of Everolimus-d4 in Diverse Biological Matrices: A Comparative Guide
Everolimus, a potent mTOR inhibitor, is a critical immunosuppressant in transplantation medicine and a targeted therapy in oncology.[1][2][3] Due to its narrow therapeutic window and significant pharmacokinetic variability, precise monitoring of its concentration in biological matrices is essential for optimal patient outcomes.[1][4] This guide provides a comprehensive comparison of the analytical performance of Everolimus-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Everolimus in various biological matrices.
Comparative Performance of Internal Standards
The choice of internal standard is paramount for accurate and precise bioanalytical methods, as it compensates for variability during sample preparation and analysis. Stably isotope-labeled internal standards, such as this compound, are generally preferred over analog internal standards.
One study directly compared the performance of this compound with an analog internal standard, 32-desmethoxyrapamycin, for the quantification of Everolimus in whole blood.[5] While both internal standards demonstrated acceptable performance, this compound offered a more favorable comparison with an independent LC-MS/MS reference method, exhibiting a better slope in the regression analysis (0.95 for this compound vs. 0.83 for the analog).[5] Another study investigating the impact of replacing analog internal standards with isotopically labeled ones for a panel of immunosuppressants, including Everolimus, found that while isotopically labeled standards are generally considered superior, both types can yield results that are not statistically different.[6] However, the use of an isotopically labeled internal standard like ¹³C₂D₄-Everolimus has been shown to effectively compensate for ion suppression phenomena, maintaining method performance.[7]
Table 1: Comparison of this compound and an Analog Internal Standard [5]
| Performance Characteristic | This compound | 32-desmethoxyrapamycin (Analog) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation (r) with Reference Method | > 0.98 | > 0.98 |
| Slope vs. Reference Method | 0.95 | 0.83 |
Performance in Whole Blood
Whole blood is the most common matrix for therapeutic drug monitoring of Everolimus. Numerous validated LC-MS/MS methods have demonstrated the robust performance of this compound in this matrix. These methods typically involve a simple protein precipitation step followed by rapid chromatographic separation and sensitive mass spectrometric detection.[1]
Table 2: Performance Characteristics of this compound in Whole Blood LC-MS/MS Assays
| Parameter | Method 1[1] | Method 2 | Method 3[8] | Method 4[6] |
| Linearity Range | 1.0 – 50.0 ng/mL | 0.10 – 100 ng/mL | 1 – 41 µg/L | Not Specified |
| Correlation Coefficient (R²) | Not Specified | > 0.995 | Not Specified | Not Specified |
| Accuracy (% Recovery) | 93.9 - 101.6% | Not Specified | 91% - 110% (Trueness) | 9.1% (Median Accuracy) |
| Precision (% CV) | Not Specified | Not Specified | < 15% | < 10% (Within-day), < 8% (Between-day) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.10 ng/mL | 1 µg/L | Not Specified |
| Analytical Recovery | 93.9 - 101.6% | Not Specified | 72% - 117% | Not Specified |
| Matrix Effect | Compensated by IS | Minimized | Not Significant | No carryover or matrix effects |
Experimental Protocols
-
Sample Preparation:
-
100 μL of whole blood is mixed with 500 μL of a precipitation solution containing this compound in a 1:4 (v/v) mixture of aqueous 0.1M ZnSO₄ and acetonitrile.
-
The mixture is vortexed for 10 seconds.
-
Incubated at room temperature for 10 minutes.
-
Centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant is transferred for injection.
-
-
LC-MS/MS Conditions:
-
Details on the specific column, mobile phases, and mass spectrometer settings were not fully provided in the abstract.
-
-
Sample Preparation:
-
100 µL of whole blood is mixed with 200 µL of a precipitating reagent (1:4 ratio of 0.4 M zinc sulphate to methanol) containing this compound.
-
Vortexed for 30 seconds.
-
Centrifuged at 10,000 rpm for 4 minutes.
-
Supernatant is injected into the LC-MS/MS system with online sample cleanup.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1260 LC system
-
Mass Spectrometer: Agilent 6460 or 6470 Triple Quadrupole
-
Ionization Mode: Not specified in the abstract
-
Monitored Transition: Everolimus: 975.6 → 908.5; this compound: 979.6 → 912.5
-
Performance in Alternative Matrices
The utility of this compound extends beyond traditional whole blood analysis to alternative sampling strategies like volumetric absorptive microsampling (VAMS) and in preclinical studies involving tissue matrices.
Volumetric Absorptive Microsampling (VAMS)
VAMS is a less invasive sampling technique that allows for the collection of a precise volume of blood.[2][3] A validated LC-MS/MS method using ¹³C₂D₄-Everolimus as the internal standard demonstrated good accuracy (within 11.1%) and precision (≤14.6%) for the quantification of Everolimus from VAMS samples.[2][3] The samples were also found to be stable for at least 362 days at ambient temperature.[2][3]
Brain Tissue
In a preclinical study, an LC-MS method using ¹³C₂D₄-Everolimus as an internal standard was evaluated for the determination of Everolimus in mouse brain tissue.[7] The method showed excellent linearity and the internal standard effectively compensated for ion suppression, demonstrating the suitability of this compound for accurate quantification in this complex matrix.
Table 3: Performance of this compound in Alternative Matrices
| Matrix | Method | Linearity Range | Accuracy | Precision (% CV) | Key Finding |
| VAMS | LC-MS/MS[2][3] | Not Specified | Within 11.1% | ≤ 14.6% | Stable for at least 362 days at ambient temperature. |
| Brain Tissue | LC-MS[7] | 4 - 100 ng/mL | 82% - 109% | 3% - 19% | ¹³C₂D₄-Everolimus compensated for ion suppression. |
Experimental Workflows and Signaling Pathways
To visualize the analytical processes, the following diagrams illustrate a typical sample preparation workflow and the signaling pathway involving Everolimus.
Caption: A typical protein precipitation workflow for whole blood samples.
Caption: Everolimus inhibits the mTORC1 signaling pathway.
References
- 1. msacl.org [msacl.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.eur.nl [pure.eur.nl]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of a LC-MS method for everolimus preclinical determination in brain by using [(13)C2D4]RAD001 internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Isotopic Purity of Everolimus-d4
For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated internal standards like Everolimus-d4 is a critical parameter that directly impacts the accuracy and reliability of pharmacokinetic and bioanalytical studies. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data, detailed analytical protocols, and visual workflows to aid in its assessment.
Understanding the Importance of Isotopic Purity
Deuterated compounds are synthesized by replacing hydrogen atoms with deuterium. However, this process is rarely perfect, resulting in a mixture of molecules with varying numbers of deuterium atoms (isotopologues) and even some unlabeled (d0) species. High isotopic purity, meaning a high percentage of the desired deuterated molecule (in this case, d4), is crucial for an internal standard to be effective. The presence of significant amounts of the unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte's concentration.
Comparison of this compound and Alternatives
This compound is a commonly used internal standard for the quantification of the immunosuppressant drug everolimus by liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, other alternatives are also available, each with its own performance characteristics.
Table 1: Comparison of Isotopic Purity and Performance of Everolimus Internal Standards
| Internal Standard | Isotopic Purity/Enrichment | Chemical Purity | Key Performance Characteristics |
| This compound | ≥99% deuterated forms (d1-d4); ≤1% d0 | >98% | Good linearity and accuracy. Generally considered a reliable internal standard. |
| [¹³C₂,d₄]Everolimus | Not explicitly found, but typically high | Not specified | Offers a larger mass shift from the unlabeled analyte, potentially reducing cross-talk. |
| 32-desmethoxyrapamycin | Not applicable (structural analog) | Not specified | Acceptable performance, but as a structural analog, it may not perfectly mimic the ionization behavior of everolimus, potentially affecting accuracy. In one study, this compound offered a more favorable comparison with an independent LC-MS/MS method[1]. |
Experimental Protocol for Isotopic Purity Assessment of this compound
This protocol outlines a general procedure for determining the isotopic purity of this compound using high-resolution mass spectrometry (HRMS).
Objective: To quantify the relative abundance of d0, d1, d2, d3, and d4 species in a sample of this compound.
Materials:
-
This compound sample
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (for mobile phase modification)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
-
LC-HRMS Analysis:
-
Chromatographic Separation:
-
Inject the prepared sample onto an appropriate HPLC/UHPLC column (e.g., C18).
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve good separation of Everolimus from any potential impurities.
-
-
Mass Spectrometric Detection:
-
Acquire data in full scan mode using a high-resolution mass spectrometer.
-
Set the mass range to cover the expected m/z values of the different isotopologues of Everolimus (unlabeled Everolimus [M+H]⁺ ≈ 958.6 m/z; this compound [M+H]⁺ ≈ 962.6 m/z).
-
Ensure the mass resolution is sufficient to resolve the isotopic peaks.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0, d1, d2, d3, and d4).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative percentage of each isotopologue by dividing the peak area of each species by the total peak area of all isotopologues and multiplying by 100.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the assessment of this compound isotopic purity.
Caption: A flowchart outlining the major stages of isotopic purity analysis for this compound.
Signaling Pathway Context
While not a signaling pathway in the biological sense, the analytical process for determining isotopic purity follows a logical sequence of steps. The accurate quantification of everolimus is often crucial in the context of its mechanism of action as an mTOR inhibitor. The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.
Caption: The inhibitory effect of Everolimus on the mTOR signaling pathway.
By ensuring the high isotopic purity of this compound, researchers can confidently generate precise and accurate data, which is fundamental for the correct interpretation of studies investigating the efficacy and safety of everolimus.
References
A Head-to-Head Battle: Deuterated vs. C13-Labeled Everolimus Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the immunosuppressant drug everolimus, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. The gold standard for mass spectrometry-based bioanalysis is the use of stable isotope-labeled internal standards (SIL-ISs). This guide provides an objective comparison of the two most common types of SIL-ISs for everolimus: deuterated (d-labeled) and carbon-13 (¹³C)-labeled everolimus.
In the realm of therapeutic drug monitoring and pharmacokinetic studies of everolimus, a potent mTOR inhibitor, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice due to its high sensitivity and specificity. The use of an internal standard that closely mimics the analyte's behavior during sample preparation and analysis is crucial for correcting for variability. While both deuterated and ¹³C-labeled everolimus are considered superior to analog internal standards, subtle differences in their performance can impact assay robustness.
Performance Under the Microscope: A Data-Driven Comparison
Table 1: Performance Characteristics of LC-MS/MS Methods Using Deuterated Everolimus (Everolimus-d₄) as an Internal Standard
| Parameter | Reported Values | Reference |
| Linearity Range | 1.27–64.80 ng/mL | [1] |
| 3–75 µg/L | [2] | |
| 0.5 - 40.8 ng/ml | [3] | |
| Correlation Coefficient (r²) | > 0.98 | [4] |
| 0.9996 | [1] | |
| Accuracy (% Recovery / % Bias) | 98.3%–108.1% | [4] |
| ≤ 4.4% (relative error) | [2] | |
| 90% - 113% | [3] | |
| Precision (% CV) | 4.3%–7.2% | [4] |
| ≤ 10.7% | [2] | |
| 2.5% - 12.5% (inter-assay) | [3] | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [4] |
Table 2: Performance Characteristics of LC-MS/MS Methods Using ¹³C-Labeled Everolimus (e.g., ¹³C₂d₄-Everolimus) as an Internal Standard
| Parameter | Reported Values | Reference |
| Linearity Range | 4–100 ng/mL | [5] |
| Correlation Coefficient (r²) | 0.99943 | [5] |
| Accuracy (% Recovery / % Bias) | 82%–109% | [5] |
| 94.8% to 106.4% | [6] | |
| within 11.1% | [7] | |
| Precision (% CV) | 3%–19% | [5] |
| < 9% (between-day) | [6] | |
| ≤ 14.6% | [7] | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [6] |
From the compiled data, both deuterated and ¹³C-labeled internal standards demonstrate excellent performance in terms of linearity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation. Notably, one study highlighted that an isotopically labeled IS ([¹³C₂d₄]RAD001) showed closer agreement with a reference laboratory method compared to an analog IS[6]. Similarly, another study found that while both a deuterated IS (everolimus-d₄) and an analog IS were acceptable, the deuterated standard provided a more favorable comparison[4].
A study by Valbuena et al. (2016) which compared analog internal standards with a suite of isotopically labeled internal standards, including everolimus-d₄, found no statistically significant difference in the results for patient and proficiency testing samples[8]. This suggests that a well-optimized method can yield reliable results with a deuterated standard.
The Underlying Science: Key Considerations
The choice between a deuterated and a ¹³C-labeled internal standard often comes down to potential chromatographic and mass spectrometric subtle differences:
-
Chromatographic Co-elution: Ideally, the internal standard should co-elute with the analyte to ensure equivalent ionization suppression or enhancement effects. Due to the slightly different physicochemical properties imparted by deuterium, deuterated standards can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte. ¹³C-labeled standards, with a smaller mass difference and minimal impact on polarity, generally show better co-elution.
-
Isotopic Stability: Both deuterium and ¹³C are stable isotopes. However, in some molecules, deuterium atoms, particularly those attached to heteroatoms, can be susceptible to back-exchange with protons from the solvent, although this is less of a concern for the stable positions in the everolimus molecule. ¹³C labels are integrated into the carbon skeleton of the molecule and are not prone to exchange.
-
Mass Difference: A sufficient mass difference between the analyte and the internal standard is necessary to prevent isotopic crosstalk. Both deuterated and ¹³C-labeled everolimus provide an adequate mass shift for modern triple quadrupole mass spectrometers.
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized experimental protocol for the quantification of everolimus in whole blood using an LC-MS/MS method with a stable isotope-labeled internal standard.
Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw frozen whole blood samples at room temperature.
-
Aliquoting: Vortex the whole blood sample and aliquot 100 µL into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the internal standard working solution (either deuterated or ¹³C-labeled everolimus in a suitable solvent like methanol) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add a precipitating agent, such as 200 µL of a 1:4 (v/v) mixture of 0.4 M zinc sulfate and methanol[9].
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 4 minutes to pellet the precipitated proteins[9].
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for everolimus and the internal standard. Common transitions for everolimus are m/z 975.6 -> 908.7 (quantifier) and 975.6 -> 926.9 (qualifier)[4].
Visualizing the Process and Pathway
To better illustrate the experimental process and the biological context of everolimus, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of everolimus in whole blood using LC-MS/MS.
Caption: The inhibitory effect of everolimus on the mTORC1 signaling pathway.
Conclusion: Making an Informed Decision
Both deuterated and ¹³C-labeled everolimus internal standards are highly effective for the quantitative analysis of everolimus by LC-MS/MS. The choice between them may be influenced by factors such as cost, availability, and the specific requirements of the analytical method.
-
¹³C-labeled everolimus is often considered the "ideal" internal standard due to its near-perfect co-elution with the analyte and the inherent stability of the ¹³C label. This can be particularly advantageous during method development and for assays requiring the highest level of accuracy and robustness.
-
Deuterated everolimus is a widely used and cost-effective alternative that has been shown to perform acceptably in numerous validated methods. With careful method optimization and validation, deuterated standards can provide reliable and accurate quantification.
Ultimately, the decision rests on a thorough validation of the chosen internal standard within the specific analytical method to ensure it meets all performance criteria for its intended application. For routine therapeutic drug monitoring, a well-validated method with a deuterated internal standard is often sufficient. For pivotal pharmacokinetic or bioequivalence studies, the additional investment in a ¹³C-labeled internal standard may be justified to minimize any potential analytical variability.
References
- 1. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an analytical method using UPLC-MS/MS to quantify everolimus in dried blood spots in the oncology setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a LC-MS method for everolimus preclinical determination in brain by using [(13)C2D4]RAD001 internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.eur.nl [pure.eur.nl]
- 8. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Regulatory Guidelines for Internal Standard Validation in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of regulatory guidelines and industry best practices for the validation of internal standards (IS) in bioanalysis. Ensuring the appropriate selection and rigorous validation of internal standards is paramount for the accuracy, precision, and reliability of bioanalytical data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This document synthesizes information from key regulatory guidance, including the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) M10 guideline, which is endorsed by the EMA.[1][2]
The Crucial Role of Internal Standards in Bioanalysis
An internal standard is a compound of known concentration that is added to every sample, including calibration standards and quality controls (QCs), before sample processing.[3] Its primary purpose is to compensate for the variability that can occur during various stages of the bioanalytical workflow, such as sample extraction, and to account for instrumental variations.[4] The ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure it behaves similarly throughout the analytical process.[2]
Comparison of Internal Standard Types
The selection of an appropriate internal standard is a critical step in method development. The three main types of internal standards used in bioanalysis are Stable Isotope-Labeled Internal Standards (SIL-IS), Analog Internal Standards, and Co-eluting Internal Standards.
Table 1: Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled (SIL) IS | Analog IS | Co-eluting IS |
| Description | The analyte molecule with one or more atoms replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] | A molecule with a chemical structure similar to the analyte. | A compound that is not structurally similar to the analyte but has a similar retention time. |
| Advantages | - Considered the "gold standard"[5] - Co-elutes with the analyte, providing the best compensation for matrix effects and variability in extraction and ionization.[6] - Highly similar physicochemical properties to the analyte. | - More readily available and less expensive than SIL-IS. - Can be a good alternative when a SIL-IS is not feasible to synthesize. | - Can be used when a suitable analog is not available. |
| Disadvantages | - Can be expensive and time-consuming to synthesize. - Potential for isotopic cross-contamination if not of high purity. - Deuterium-labeled IS may sometimes exhibit different chromatographic retention times compared to the analyte.[7] | - May not perfectly co-elute with the analyte. - May have different extraction recovery and ionization efficiency, leading to less accurate correction for variability.[7] - Requires thorough validation to demonstrate it adequately tracks the analyte. | - Least likely to mimic the behavior of the analyte. - May not effectively compensate for matrix effects or extraction variability. |
| Regulatory Preference | Strongly preferred by regulatory agencies.[8] | Acceptable when a SIL-IS is not available, but its use must be scientifically justified and rigorously validated. | Generally, the least preferred option and requires significant justification. |
Regulatory and Performance Comparison
The choice of internal standard directly impacts the performance of the bioanalytical method. The following table summarizes the typical performance of each IS type in key validation parameters.
Table 2: Performance Comparison of Internal Standard Types
| Validation Parameter | Stable Isotope-Labeled (SIL) IS | Analog IS | Co-eluting IS |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but may be more variable | Highly variable, may exceed ±15% |
| Precision (%CV) | Typically ≤5% | Generally ≤15% | Often >15% |
| Matrix Effect | Effectively compensates for matrix effects due to co-elution.[6][9] | May not fully compensate for matrix effects, leading to ion suppression or enhancement.[7] | Poor compensation for matrix effects. |
| Extraction Recovery | Very similar to the analyte, providing excellent correction for variability. | Recovery may differ from the analyte, requiring careful evaluation. | Recovery is unlikely to be consistent with the analyte. |
| Selectivity | High, as it is chemically identical to the analyte. | Good, but potential for cross-reactivity with metabolites needs to be assessed. | Lower, with a higher risk of interference from endogenous compounds. |
Experimental Protocols for Internal Standard Validation
Detailed experimental protocols are essential for the robust validation of an internal standard. The following sections outline the methodologies for key validation experiments.
Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extracts from at least six different sources spiked with analyte and IS at the same concentrations as Set A.
-
Set C: Blank matrix from the same six sources spiked with analyte and IS before extraction.
-
-
Analyze all samples and record the peak areas of the analyte and IS.
-
Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor for each source:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized Matrix Factor across the different matrix sources should not exceed 15%.[10]
Stability Assessment
Objective: To ensure the stability of the internal standard in stock solutions and in the biological matrix under various storage conditions.
Protocol:
-
Stock Solution Stability:
-
Prepare a stock solution of the IS.
-
Store aliquots at room temperature and refrigerated conditions for specified periods.
-
Compare the response of the stored solutions to a freshly prepared solution.
-
Acceptance Criteria: The deviation from the nominal concentration should be within ±10%.
-
-
Matrix Stability (Bench-top, Freeze-Thaw, Long-term):
-
Prepare QC samples at low and high concentrations in the biological matrix, including the IS.
-
Bench-top: Leave samples at room temperature for a duration that mimics the sample handling process.
-
Freeze-Thaw: Subject samples to at least three freeze-thaw cycles.
-
Long-term: Store samples at the intended storage temperature for a period equal to or longer than the expected storage time of study samples.
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[4]
-
Carryover Evaluation
Objective: To assess for the carryover of the analyte and internal standard from one sample to the next.
Protocol:
-
Inject a blank sample immediately after a high concentration standard (Upper Limit of Quantification - ULOQ).
-
Analyze the chromatogram of the blank sample for any peaks at the retention times of the analyte and IS.
-
Acceptance Criteria:
-
The response of any interfering peak for the analyte in the blank sample should be ≤20% of the response of the Lower Limit of Quantification (LLOQ) standard.
-
The response of any interfering peak for the internal standard should be ≤5% of the mean response of the IS in the calibration standards.[3]
-
Visualization of Workflows and Relationships
Internal Standard Selection Workflow
Caption: Decision tree for selecting an appropriate internal standard.
Internal Standard Validation Workflow
Caption: Key validation parameters for an internal standard.
Conclusion
The selection and validation of an internal standard are critical components of bioanalytical method development that directly impact the quality and reliability of pharmacokinetic and toxicokinetic data. Regulatory agencies strongly advocate for the use of stable isotope-labeled internal standards due to their ability to closely mimic the analyte and provide superior compensation for analytical variability. When a SIL-IS is not available, an analog IS may be used, but it requires more extensive validation to demonstrate its suitability. This guide provides a framework for understanding the regulatory expectations and practical considerations for internal standard validation, enabling researchers to develop robust and compliant bioanalytical methods.
References
- 1. scispace.com [scispace.com]
- 2. fda.gov [fda.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. en.cmicgroup.com [en.cmicgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. bioanalysisforum.jp [bioanalysisforum.jp]
Safety Operating Guide
Proper Disposal of Everolimus-d4: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Everolimus-d4, a deuterated analog of the potent mTOR inhibitor, Everolimus. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personnel safety and regulatory compliance. Everolimus is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), necessitating stringent handling and disposal protocols.[1][2][3][4]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution in a designated area.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear the following minimum PPE:
-
Gloves: Double gloving with chemotherapy-rated gloves (e.g., nitrile) is required.[5]
-
Gown: A disposable chemotherapy gown should be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.[5]
-
Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a fit-tested N100 respirator is necessary.[5]
Step-by-Step Disposal Procedures
The following step-by-step guide outlines the proper disposal of this compound in various forms.
Step 1: Segregation of Waste
Proper segregation at the point of generation is critical. Do not mix this compound waste with non-hazardous laboratory trash.
Step 2: Disposal of Unused or Expired this compound (Pure Compound)
-
Containerize: Place the original container with the unused or expired this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste," and "Chemotherapy Waste" and should include the chemical name (this compound) and the approximate quantity.
-
Storage: Store the container in a secure, designated hazardous waste accumulation area, away from incompatible materials.
Step 3: Disposal of Contaminated Materials
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container specifically designated for chemotherapy or hazardous drug waste.
-
Solid Waste: Items such as contaminated gloves, gowns, bench paper, and vials should be placed in a designated, leak-proof, yellow chemotherapy waste bag or a rigid container.[6] This container should be clearly labeled as "Hazardous Drug-Related Wastes" or "Chemotherapy Waste."[6]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[7][8]
Step 4: Decontamination of Work Surfaces
-
Initial Cleaning: Wipe down all surfaces and equipment potentially contaminated with this compound with a suitable solvent, such as alcohol, to solubilize the compound.[9]
-
Disposal of Cleaning Materials: All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous chemotherapy waste.
Step 5: Final Disposal
-
Waste Pickup: Arrange for the collection of all this compound hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][7]
-
Regulatory Compliance: Ensure that the disposal process adheres to all federal (EPA), state, and local regulations for hazardous and pharmaceutical waste.[6]
Quantitative Data on Everolimus Stability
While chemical degradation is not a recommended on-site disposal method without specialized equipment and protocols, understanding the stability of Everolimus can be informative. Forced degradation studies have shown that Everolimus is susceptible to degradation under certain conditions.
| Stress Condition | Reagent and Conditions | Percentage of Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 2N HCl at 60°C for 30 min | 7.02% | 1 |
| Oxidative Degradation | 20% H₂O₂ at 60°C for 30 min | 10.09% | 2 |
| Alkaline Hydrolysis | 2N NaOH at 60°C for 30 min | < 1% | Not specified |
| Neutral Hydrolysis | Reflux at 60°C for 6 h | < 1% | Not specified |
| Thermal Degradation | 105°C for 6 h | < 1% | Not specified |
| Photolytic Degradation | Exposure to sunlight for 7 days | < 1% | Not specified |
Data extracted from studies on Everolimus.[][11][12][13]
Experimental Protocols
Forced Degradation Study Protocol (for informational purposes):
This protocol is a summary of methodologies used in research to assess the stability of Everolimus and is not a recommendation for on-site disposal.
-
Stock Solution Preparation: A stock solution of Everolimus is prepared in a suitable solvent (e.g., acetonitrile).
-
Acidic Degradation: The stock solution is mixed with 2N hydrochloric acid and heated. The mixture is then neutralized with a base.[13]
-
Alkaline Degradation: The stock solution is mixed with 2N sodium hydroxide and heated. The mixture is then neutralized with an acid.[13]
-
Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 20%) and heated.[13]
-
Thermal Degradation: The powdered drug is exposed to a high temperature (e.g., 105°C) for a specified period.[13]
-
Photolytic Degradation: The powdered drug is exposed to sunlight for an extended period.[13]
-
Analysis: The stressed samples are then analyzed, typically by High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation and identify any degradation products.[11][12]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdc.gov [cdc.gov]
- 2. cdc.gov [cdc.gov]
- 3. cdc.gov [cdc.gov]
- 4. albertahealthservices.ca [albertahealthservices.ca]
- 5. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 6. osha.gov [osha.gov]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 11. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijtsrd.com [ijtsrd.com]
Personal protective equipment for handling Everolimus-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Everolimus-d4. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.
I. Understanding the Hazards
This compound, a derivative of the potent immunosuppressant and anti-cancer agent Everolimus, should be handled with extreme caution. As with its parent compound, it is classified as a hazardous substance, suspected of causing cancer and damage to fertility or an unborn child. It can also cause damage to organs through prolonged or repeated exposure.
II. Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
Required PPE:
-
Gloves: Double gloving with nitrile or latex gloves is required. The outer glove should be changed immediately upon contamination.
-
Gown: A disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs that fastens in the back.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Respiratory Protection: An N100 respirator is recommended, especially when handling the powder outside of a containment system.
PPE Donning and Doffing Procedures:
A strict protocol for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Perform hand hygiene.
-
Put on the gown, ensuring it is securely fastened.
-
Put on the mask or respirator, fitting it properly to your face.
-
Put on eye protection.
-
Perform hand hygiene.
-
Put on the first pair of gloves.
-
Put on the second pair of gloves, extending the cuffs over the gown's sleeves.
Doffing Sequence:
-
Remove the outer pair of gloves.
-
Remove the gown in a manner that turns it inside out, avoiding contact with the contaminated exterior.
-
Perform hand hygiene.
-
Remove eye protection from the back of the head.
-
Remove the mask or respirator without touching the front.
-
Remove the inner pair of gloves.
-
Immediately perform thorough hand hygiene.
III. Handling Procedures
Engineering Controls:
-
All handling of this compound powder should be conducted in a designated area within a certified biological safety cabinet (BSC) or a powder containment hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the work area is clean and decontaminated. Cover the work surface with a disposable, absorbent mat.
-
Weighing and Reconstitution:
-
Carefully weigh the required amount of this compound within the BSC.
-
Use a dedicated set of tools (spatulas, weighing paper).
-
To reconstitute, slowly add the solvent to the vial to avoid aerosolization.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Wipe down the interior of the BSC with an appropriate cleaning agent.
-
IV. Spill Management
In the event of a spill, immediate action is necessary to contain the contamination.
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full required PPE.
-
Containment:
-
For liquid spills, cover with absorbent material.
-
For powder spills, gently cover with damp absorbent material to avoid making the powder airborne.
-
-
Clean-up:
-
Carefully collect all contaminated materials using scoops or forceps.
-
Place all waste into a designated cytotoxic waste container.
-
Clean the spill area with a deactivating solution (e.g., a solution of sodium hypochlorite), followed by a detergent and water.
-
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
V. Disposal Plan
All waste contaminated with this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Waste Segregation: All contaminated items, including gloves, gowns, vials, and cleaning materials, must be placed in clearly labeled, leak-proof cytotoxic waste containers. These containers are typically color-coded (e.g., yellow with a purple lid) for easy identification.
-
Sharps: All contaminated sharps (needles, syringes) must be placed in a designated cytotoxic sharps container.
-
Final Disposal: Cytotoxic waste must be collected by a licensed hazardous waste disposal company for high-temperature incineration. Do not dispose of this waste in general laboratory trash or down the drain.
VI. Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | Store in freezer | [1] |
| LD50 Oral (Rat) | > 2,000 mg/kg (for Everolimus) | [2] |
VII. Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
